C18-Ceramide-d7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-MUVBWDEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Precise Mass and Pivotal Role of C18-Ceramide-d7 in Cellular Signaling and Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C18-Ceramide-d7 (d18:1-d7/18:0), a deuterated analog of the endogenous sphingolipid, C18-Ceramide. This document details its precise physicochemical properties, its critical involvement in fundamental cellular signaling pathways, and its application in advanced analytical methodologies. The information presented herein is intended to support researchers and professionals in the fields of drug development, molecular biology, and lipidomics in their understanding and utilization of this key research compound.
Quantitative Data Summary
This compound (d18:1-d7/18:0) is a synthetic, deuterated version of C18-Ceramide, where seven deuterium atoms are incorporated into the sphingosine backbone. This isotopic labeling makes it an invaluable internal standard for the accurate quantification of its non-labeled counterpart in biological samples using mass spectrometry.
| Property | Value | Reference |
| Exact Mass | 572.587 | [1] |
| Molecular Weight | 573.00 | [2][3] |
| Chemical Formula | C₃₆H₆₄D₇NO₃ | [1][2] |
The Central Role of Ceramide in Cellular Signaling
Ceramides, including C18-Ceramide, are not merely structural components of cell membranes but are also potent bioactive lipids that act as second messengers in a multitude of cellular processes.[4][5] Dysregulation of ceramide metabolism is implicated in a wide range of diseases, including cancer, diabetes, neurodegenerative disorders, and inflammatory conditions.[4] this compound is instrumental in the precise study of these pathways.
Ceramide-Mediated Apoptosis
Ceramide is a key initiator of programmed cell death, or apoptosis.[1][6] Various cellular stresses, such as exposure to chemotherapy, radiation, or inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can trigger an increase in intracellular ceramide levels.[7][8] This accumulation of ceramide can occur through two primary pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin by sphingomyelinases.[7]
Once generated, ceramide can activate a cascade of downstream effectors to induce apoptosis. This includes the activation of protein phosphatases such as PP1 and PP2a, which can dephosphorylate and thereby modulate the activity of key signaling proteins.[2] Ceramide also plays a role in the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, which is a critical signaling cascade in the apoptotic response.[1] Furthermore, ceramide can directly impact mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[8]
Ceramide and Cell Cycle Arrest
In addition to inducing apoptosis, ceramide can also halt cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[3][9] This function is critical in preventing the propagation of damaged cells. The mechanism of ceramide-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. For instance, ceramide has been shown to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[10][11] These inhibitors bind to and inactivate cyclin-CDK complexes, which are essential for the progression through the cell cycle.
Ceramide in Inflammation
Ceramide also plays a significant role in inflammatory responses.[5][12] Pro-inflammatory cytokines, such as TNF-α and interleukins, can stimulate ceramide production.[13] This ceramide, in turn, can activate inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to the production of more inflammatory mediators.[14][15] This creates a feedback loop that can perpetuate chronic inflammation, a hallmark of many metabolic diseases.[13]
Experimental Protocols: Quantification of Ceramides using LC-MS/MS
The use of deuterated internal standards like this compound is essential for the accurate and precise quantification of endogenous ceramides in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
Sample Preparation: Protein Precipitation
A common and effective method for extracting ceramides from plasma or serum is protein precipitation.[19]
-
Spiking with Internal Standard: To a 10 µL plasma sample, add a known concentration of this compound (and other deuterated ceramide standards as needed).
-
Protein Precipitation: Add 100 µL of cold isopropanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Separation
Reverse-phase chromatography is typically employed for the separation of different ceramide species.
-
Column: A C18 column (e.g., ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm) is commonly used.[20]
-
Mobile Phase A: A mixture of acetonitrile and water (e.g., 3:2, v/v) with 10 mM ammonium formate.[20]
-
Mobile Phase B: A mixture of isopropanol and acetonitrile (e.g., 9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[20]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[20]
-
Gradient: A gradient elution is used to separate the different ceramide species based on their hydrophobicity.
Tandem Mass Spectrometry Detection
Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the specific detection and quantification of each ceramide species and its corresponding deuterated internal standard. The transition of the precursor ion to a specific product ion is monitored for both the endogenous ceramide and the deuterated standard.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of ceramides in health and disease. Its precise mass and isotopic purity enable accurate quantification of endogenous C18-Ceramide, facilitating a deeper understanding of its involvement in critical cellular processes such as apoptosis, cell cycle regulation, and inflammation. The methodologies outlined in this guide provide a framework for the robust analysis of ceramides, empowering scientists to unravel the complexities of sphingolipid signaling and to identify potential therapeutic targets for a host of human pathologies.
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 5. Ceramide signaling in immunity: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease [frontiersin.org]
- 14. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 15. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificlabs.ie [scientificlabs.ie]
- 17. DSpace [helda.helsinki.fi]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
C18-Ceramide-d7 chemical structure and properties
An In-depth Technical Guide to C18-Ceramide-d7
Introduction
This compound, also known as N-stearoyl-D-erythro-sphingosine-d7, is a deuterated derivative of C18:0 ceramide, a key molecule in sphingolipid metabolism.[1] Ceramides, as a class of lipids, are not merely structural components of cell membranes but also potent bioactive signaling molecules involved in a myriad of cellular processes. These include the regulation of cell growth, differentiation, senescence, and apoptosis.[2][3] The C18:0 acyl chain length is of particular biological interest, with studies linking its dysregulation to various pathologies, including cancer, insulin resistance, and cardiovascular disease.[1][4][5]
The incorporation of seven deuterium atoms into the sphingosine backbone creates a stable, isotopically labeled internal standard.[6][7] This makes this compound an indispensable tool for researchers in lipidomics, drug development, and clinical diagnostics, enabling precise and accurate quantification of its endogenous, non-labeled counterpart in biological samples using mass spectrometry.[1][7] This guide provides a comprehensive overview of its chemical structure, properties, biological significance, and detailed experimental applications.
Chemical Structure and Properties
This compound consists of a D-erythro-sphingosine backbone N-acylated with an 18-carbon saturated fatty acid (stearic acid).[1] The "d7" designation indicates that seven hydrogen atoms on the sphingosine moiety have been replaced with deuterium.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Systematic Name | N-stearoyl-D-erythro-sphingosine (d7) | |
| Synonyms | Cer(d18:1-d7/18:0), N-Stearoyl-D-Sphingosine-d7 | [7] |
| Molecular Formula | C₃₆H₆₄D₇NO₃ | |
| Formula Weight | 573.00 g/mol | |
| Exact Mass | 572.587 | |
| CAS Number | 1840942-14-4 | |
| Physical Form | Powder / Crystalline Solid | [8] |
| Purity | >99% | |
| Solubility | Soluble in Chloroform, Chloroform:Methanol (2:1) | [8] |
| Storage Temperature | -20°C | |
| Stability | ≥ 1 year at -20°C |
Biological Significance and Applications
Endogenous C18-ceramide is synthesized by ceramide synthase 1 (CerS1) and is implicated in several critical signaling pathways. Elevated levels of C18-ceramide have been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines, such as glioma and head and neck squamous cell carcinoma.[4] This is achieved through mechanisms including the activation of ER stress and autophagy, and modulation of the PI3K/AKT pathway.[4]
Furthermore, ceramides are strongly linked to metabolic diseases. C18-ceramide, in particular, has been identified as a key regulator of mitochondrial fatty acid oxidation in skeletal muscle.[4] Its accumulation is associated with the development of insulin resistance by impairing insulin signaling pathways.[4][9] The ability to accurately measure specific ceramide species is therefore crucial for understanding and potentially treating these conditions.
The primary application of this compound is as an internal standard for the quantification of C18-ceramide in complex biological matrices like plasma, serum, and tissue extracts.[1][7] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods corrects for variability in sample preparation and instrument response, ensuring high precision and accuracy.[10][11] This methodology is vital for clinical research, where plasma levels of C18-ceramide, among others, are used as biomarkers to predict adverse outcomes in coronary artery disease.[1][5]
Experimental Protocols
Quantification of C18-Ceramide in Biological Samples via LC-MS/MS
This protocol provides a general methodology for the quantification of C18-Ceramide using this compound as an internal standard. Optimization is typically required for specific sample types and instrumentation.
1. Materials and Reagents
-
C18-Ceramide (non-labeled standard)
-
This compound (internal standard, IS)
-
Solvents: Isopropanol, Methanol, Chloroform, Water (LC-MS grade)
-
Formic Acid, Ammonium Acetate
-
Biological Sample (e.g., plasma, tissue homogenate)
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of C18-Ceramide and this compound (e.g., 1 mg/mL in chloroform or a suitable organic solvent). Store at -20°C.
-
Calibration Standards: Create a series of calibration standards by serial dilution of the C18-Ceramide stock solution in a relevant solvent (e.g., isopropanol).[12] A typical concentration range might be 1-1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL in isopropanol).[12]
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., 50 µL of plasma) on ice.
-
Add a fixed volume of the internal standard working solution (e.g., 450 µL) to each sample, calibration standard, and quality control sample.[12]
-
Vortex vigorously for 30 seconds to mix and precipitate proteins.
-
Incubate (e.g., 30 minutes at 4°C) and then centrifuge at high speed (e.g., 9000 rpm for 10 min) to pellet the precipitate.[12]
-
Carefully transfer the supernatant to an LC vial for analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 60:40 Water:Methanol with 10 mM ammonium acetate and 0.2% formic acid.[5]
-
Mobile Phase B: 60:40 Isopropanol:Methanol with 10 mM ammonium acetate and 0.2% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids.
-
-
Mass Spectrometry (MS):
Table 2: Example Mass Spectrometry Parameters for C18-Ceramide Quantification
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| C18-Ceramide | 566.9 | 264.3 | The product ion corresponds to the sphingosine backbone after loss of the fatty acid and water. |
| This compound | 574.0 | 271.3 | The mass shift of +7 Da in both the precursor and product ion confirms the specific detection of the deuterated standard. |
4. Data Analysis
-
Integrate the peak areas for both the C18-Ceramide and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression fit.[12]
-
For each biological sample, calculate the peak area ratio and use the calibration curve equation to determine the concentration of endogenous C18-Ceramide.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of these molecules and the methods to study them is crucial for comprehension.
Ceramide-Induced Insulin Resistance Pathway
Ceramides, including C18-ceramide, are known to antagonize insulin signaling. An accumulation of intracellular ceramide can lead to the dephosphorylation and inactivation of key signaling proteins like Akt (also known as Protein Kinase B or PKB), which in turn inhibits the translocation of GLUT4 glucose transporters to the cell membrane, resulting in cellular insulin resistance.[9]
Caption: C18-Ceramide's role in promoting insulin resistance by inhibiting the Akt signaling pathway.
LC-MS/MS Experimental Workflow
The following diagram outlines the logical flow for the quantitative analysis of ceramides using a deuterated internal standard.
Caption: Workflow for quantitative lipidomics of C18-Ceramide using LC-MS/MS.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of Endogenous C18-Ceramide: A Technical Guide for Researchers
November 20, 2025
Abstract
Endogenous C18-ceramide, a key member of the sphingolipid family, has emerged as a critical bioactive lipid orchestrating a multitude of cellular processes. Unlike other ceramide species, C18-ceramide often exhibits distinct and potent biological activities, positioning it as a molecule of significant interest in both fundamental research and therapeutic development. This in-depth technical guide provides a comprehensive overview of the biological roles of endogenous C18-ceramide, with a focus on its involvement in cellular signaling, disease pathogenesis, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of C18-ceramide's functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Introduction: The Significance of C18-Ceramide
Ceramides, characterized by a sphingoid base linked to a fatty acid via an amide bond, are central molecules in sphingolipid metabolism. The length of the fatty acid chain dictates the specific biological functions of the ceramide species. C18-ceramide, containing the 18-carbon stearic acid, is primarily synthesized by ceramide synthase 1 (CerS1) and has been shown to play crucial, often opposing, roles to other ceramides, such as the pro-proliferative C16-ceramide.[1][2] Understanding the specific functions of C18-ceramide is therefore paramount for dissecting complex cellular signaling networks and for the development of targeted therapies. This guide will delve into the multifaceted roles of C18-ceramide in key cellular processes, its implications in various diseases, and provide practical information for its study in a laboratory setting.
Biological Roles of Endogenous C18-Ceramide
Endogenous C18-ceramide is a key signaling molecule involved in a diverse range of cellular processes, from programmed cell death to cellular senescence. Its functions are often context-dependent, varying with cell type, subcellular localization, and the surrounding molecular environment.
Apoptosis (Programmed Cell Death)
C18-ceramide is a potent inducer of apoptosis.[1][3] Its pro-apoptotic functions are mediated through multiple mechanisms, including the regulation of key signaling pathways and direct effects on mitochondrial integrity. In head and neck squamous cell carcinoma (HNSCC), for instance, increased levels of C18-ceramide have been shown to inhibit tumor growth by inducing apoptosis.[2][4]
One of the key mechanisms of C18-ceramide-induced apoptosis involves the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A).[5] This activation can lead to the dephosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting the mitochondrial apoptotic pathway. Furthermore, C18-ceramide can directly interact with mitochondrial membranes, leading to the formation of channels that facilitate the release of pro-apoptotic factors like cytochrome c.
Autophagy
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. C18-ceramide has been identified as a critical regulator of autophagy, often inducing a form of lethal autophagy known as mitophagy, the selective degradation of mitochondria.[6][7] In human glioma cells, increased C18-ceramide levels trigger lethal autophagy, leading to cell death.[8] This process involves the direct interaction of C18-ceramide with LC3BII, a key protein in autophagosome formation, at the mitochondrial membrane.[7]
Cell Cycle Arrest and Senescence
C18-ceramide can also regulate the cell cycle, often inducing a G1 phase arrest.[5] This effect is partly mediated by the C18-ceramide-induced repression of telomerase, the enzyme responsible for maintaining telomere length and cellular immortality.[5][9] By inhibiting telomerase, C18-ceramide can contribute to cellular senescence, a state of irreversible growth arrest.
C18-Ceramide in Disease
The dysregulation of C18-ceramide metabolism is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, metabolic diseases, and cardiovascular conditions.
Cancer
In many cancers, the levels of C18-ceramide are often downregulated, which is thought to contribute to tumor growth and resistance to therapy.[2][6] For example, in head and neck squamous cell carcinoma and glioma, lower levels of C18-ceramide are associated with a more aggressive phenotype.[6][8] Conversely, increasing C18-ceramide levels, either through the overexpression of CerS1 or the administration of exogenous C18-ceramide, has been shown to inhibit cancer cell growth and induce cell death.[1][8] This makes CerS1 a potential therapeutic target for cancer treatment.
Neurodegenerative Diseases
The role of C18-ceramide in neurodegeneration is complex and appears to be context-dependent. Elevated levels of C18-ceramide have been observed in the brains of patients with Alzheimer's disease and other neurodegenerative conditions.[10] In the context of Alzheimer's disease, higher cerebrospinal fluid levels of C18-ceramide are associated with increased markers of pathology and inflammation. C18-ceramide can also downregulate the expression of telomerase, which may increase neuronal vulnerability in age-related neurodegenerative disorders.[9]
Metabolic Diseases
C18-ceramide plays a significant role in the development of insulin resistance and type 2 diabetes.[11] Increased levels of C18:0 ceramide in skeletal muscle are associated with obesity-induced insulin resistance.[12] Conversely, reducing C18-ceramide levels in skeletal muscle has been shown to improve glucose homeostasis.[12] These findings highlight the potential of targeting C18-ceramide metabolism for the treatment of metabolic disorders.
Cardiovascular Diseases
Elevated levels of circulating C18:0 ceramide have been identified as an independent risk factor for major cardiovascular events.[13] Ceramides, including C18:0, are implicated in the pathogenesis of atherosclerosis, heart failure, and myocardial infarction.[14] They can promote inflammation, oxidative stress, and apoptosis in cardiovascular tissues.[15]
Quantitative Data on C18-Ceramide Levels
The following tables summarize quantitative data on C18-ceramide levels in various biological samples, providing a reference for researchers in the field.
| Tissue/Cell Type | Condition | C18-Ceramide Level | Reference |
| Human Skeletal Muscle | Obese, Insulin Resistant | Increased | |
| Human Skeletal Muscle | Type 2 Diabetes | Increased | |
| Human Brain (Gray Matter) | Alzheimer's Disease | Increased | |
| Human Cerebrospinal Fluid | Alzheimer's Disease Profile | Elevated | |
| Human Colorectal Cancer Tissue | Cancer vs. Normal | Decreased C18:0-Cer | [16] |
| Human Breast Cancer Tissue | Malignant vs. Normal | 5.2-fold increase in C18:0-Cer | |
| Human Glioma Tissue | Glioma vs. Control | Lower | [7] |
| Rat Skeletal Muscle | High-Fat Diet | Increased | [2] |
| Rat Adipose Tissue (Visceral) | High-Fat Diet | Increased C18:0-Cer | [15] |
Table 1: C18-Ceramide Levels in Various Tissues and Diseases.
| Cell Line | Treatment | Fold Change in C18-Ceramide | Reference |
| U2OS (Osteosarcoma) | TNF-α | ~5-fold increase | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Gemcitabine/Doxorubicin | Significantly increased | [12] |
| K562 (Chronic Myeloid Leukemia) | Imatinib | Increased | [12] |
Table 2: Changes in C18-Ceramide Levels in Cell Lines Upon Treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of C18-ceramide.
Lipid Extraction from Tissues and Cells (Modified Bligh-Dyer Method)
This protocol is a widely used method for the extraction of total lipids, including ceramides, from biological samples.[11][17][18]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Water (2:0.8, v/v)
-
Chloroform
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or Speed Vac
Procedure:
-
Sample Preparation:
-
For adherent cells: Wash cells with cold PBS. Add 3 ml of the Methanol:Water solution and scrape the cells into the buffer.
-
For suspension cells or tissue homogenates: Start with a sample volume of 1 ml.
-
-
Extraction:
-
Transfer the cell suspension or homogenate to a large glass tube.
-
Add 3.75 ml of a Chloroform:Methanol (1:2, v/v) mixture and vortex for 10-15 minutes.
-
Add 1.25 ml of Chloroform and vortex for 1 minute.
-
Add 1.25 ml of water and vortex for another minute.
-
-
Phase Separation:
-
Centrifuge the mixture at low speed (e.g., 1000 rpm) for 5 minutes to separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase using a Pasteur pipette, avoiding the protein disk at the interface.
-
-
Re-extraction (Optional but Recommended for higher yield):
-
To the remaining upper phase, add another 1.25 ml of Chloroform, vortex, and centrifuge as before. Collect the lower organic phase and combine it with the first extract.
-
-
Washing:
-
Add 3 ml of the Methanol:Water solution to the combined organic phases, vortex, and centrifuge. This step helps to remove non-lipid contaminants.
-
-
Drying and Storage:
-
Aspirate the upper aqueous phase.
-
Transfer the final organic phase to a small glass tube and evaporate the solvent to dryness under a stream of nitrogen or using a Speed Vac.
-
Store the dried lipid extract under vacuum or at -80°C until analysis.
-
Quantification of C18-Ceramide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[3][4][9]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reversed-phase column (e.g., Phenomenex Kinetex C18)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate
-
C17-ceramide (or other non-endogenous ceramide) as an internal standard
-
C18-ceramide standard for calibration curve
Procedure:
-
Sample Preparation:
-
Resuspend the dried lipid extract from the Bligh-Dyer extraction in a known volume of a suitable solvent (e.g., Methanol or Chloroform:Methanol 2:1).
-
Add a known amount of the internal standard (e.g., C17-ceramide) to each sample.
-
-
LC Separation:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the C18 column.
-
Use a gradient elution program to separate the different lipid species. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic lipids like ceramides.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion for C18-ceramide (d18:1/18:0) is m/z 566.5, and a characteristic product ion is m/z 264.4. The specific transitions for the internal standard should also be monitored.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the C18-ceramide standard spiked with the internal standard.
-
Calculate the concentration of C18-ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a standard flow cytometry-based assay to detect and quantify apoptosis.[4][6]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Untreated (negative control) and positive control cells (e.g., treated with a known apoptosis inducer)
Procedure:
-
Cell Treatment:
-
Treat cells with C18-ceramide (or the experimental condition of interest) for the desired time. Include untreated and positive controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge at a low speed to pellet the cells.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Analysis of Autophagy by LC3-II Western Blotting and mCherry-GFP-LC3 Fluorescence Microscopy
5.4.1. LC3-II Western Blotting
This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1]
Materials:
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) - for autophagy flux assessment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with C18-ceramide. For autophagy flux analysis, include a condition where cells are co-treated with a lysosomal inhibitor for the last few hours of the experiment.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the bands using a chemiluminescence imager.
-
Interpretation: An increase in the LC3-II band (the lower band) relative to a loading control (e.g., GAPDH or β-actin) indicates an increase in autophagosome number. An even greater accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an active autophagic flux.
-
5.4.2. mCherry-GFP-LC3 Fluorescence Microscopy
This reporter system allows for the visualization and quantification of autophagic flux.[2]
Materials:
-
Cells stably or transiently expressing the mCherry-GFP-LC3 tandem construct
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat the mCherry-GFP-LC3 expressing cells with C18-ceramide.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for GFP (green) and mCherry (red).
-
-
Analysis:
-
Interpretation:
-
Yellow puncta (co-localization of GFP and mCherry): Autophagosomes (neutral pH)
-
Red-only puncta (mCherry signal without GFP): Autolysosomes (acidic pH, GFP is quenched)
-
-
An increase in both yellow and red puncta indicates an induction of autophagy. An increase in the ratio of red to yellow puncta signifies an active autophagic flux (i.e., fusion of autophagosomes with lysosomes).
-
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving C18-ceramide.
References
- 1. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
C18-Ceramide: A Key Regulator of Apoptosis and Cell Growth Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
C18-ceramide, a member of the sphingolipid family, has emerged as a critical bioactive lipid involved in the regulation of fundamental cellular processes, including apoptosis and cell growth inhibition. Unlike some other ceramide species that can have pro-survival roles, C18-ceramide, primarily synthesized by ceramide synthase 1 (CerS1), is predominantly considered a tumor suppressor lipid.[1][2] Its levels are often downregulated in various cancers, and restoration of its physiological concentrations can effectively inhibit cancer cell proliferation and induce cell death.[3][4] This technical guide provides a comprehensive overview of the functions of C18-ceramide in apoptosis and cell growth inhibition, focusing on its signaling pathways, experimental methodologies for its study, and quantitative data from key research findings.
C18-Ceramide Metabolism and Generation
Ceramides are synthesized through three major pathways: the de novo pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo synthesis of C18-ceramide is initiated in the endoplasmic reticulum and is specifically catalyzed by CerS1, which utilizes stearoyl-CoA as its substrate.[5] Various cellular stresses, including treatment with chemotherapeutic agents like gemcitabine and doxorubicin, can upregulate CerS1 expression and lead to increased C18-ceramide levels.[2]
The Role of C18-Ceramide in Apoptosis
C18-ceramide is a potent inducer of apoptosis through multiple interconnected signaling pathways. Its primary mechanisms of action involve the activation of protein phosphatases, lysosomal proteases, and direct effects on mitochondria.
Activation of Protein Phosphatase 2A (PP2A)
A key mechanism by which C18-ceramide exerts its pro-apoptotic effects is through the activation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor.[6] C18-ceramide has been shown to bind to the endogenous PP2A inhibitor, SET (also known as I2PP2A), with high affinity.[7][8] This binding disrupts the inhibitory interaction between SET and PP2A, leading to the activation of PP2A.[8][9]
Activated PP2A can then dephosphorylate and regulate the activity of several key proteins involved in apoptosis, including:
-
Bcl-2: Dephosphorylation of the anti-apoptotic protein Bcl-2 by PP2A can inactivate it, thereby promoting apoptosis.[10]
-
c-Myc: PP2A activation leads to the dephosphorylation of the oncoprotein c-Myc at serine 62, targeting it for proteasomal degradation.[8][9]
Activation of Cathepsin D
C18-ceramide can also initiate a lysosomal-mediated apoptotic pathway through the activation of Cathepsin D, an aspartic protease.[11][12] Ceramide can directly bind to and promote the autocatalytic activation of pro-Cathepsin D within the lysosome.[11] Activated Cathepsin D can then cleave Bid, a pro-apoptotic Bcl-2 family member, to its truncated form, tBid. tBid translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP).[13]
Mitochondrial-Mediated Apoptosis
Mitochondria are central to C18-ceramide-induced apoptosis. C18-ceramide can accumulate in the mitochondrial outer membrane and induce MOMP through several mechanisms:[2][14]
-
Direct Channel Formation: Ceramides can self-assemble to form channels in the mitochondrial outer membrane, allowing for the release of pro-apoptotic factors like cytochrome c.[2]
-
Interaction with Bcl-2 Family Proteins: C18-ceramide can promote the activation and mitochondrial translocation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak.[15]
The release of cytochrome c from the mitochondria into the cytosol leads to the formation of the apoptosome and the subsequent activation of the caspase cascade, including the executioner caspase-3, ultimately leading to the dismantling of the cell.[3][5]
C18-Ceramide and Cell Growth Inhibition
In addition to inducing apoptosis, C18-ceramide is a potent inhibitor of cell growth and proliferation. This is often observed at concentrations that may not be sufficient to trigger widespread apoptosis. The anti-proliferative effects of C18-ceramide are mediated by its ability to induce cell cycle arrest.
The activation of PP2A by C18-ceramide also plays a role in its anti-proliferative effects. As mentioned, PP2A-mediated dephosphorylation of c-Myc leads to its degradation, and c-Myc is a critical transcription factor for cell cycle progression and proliferation.[9]
Quantitative Data on C18-Ceramide's Effects
The following tables summarize quantitative data on the effects of C18-ceramide on cell growth inhibition and apoptosis in various cancer cell lines.
Table 1: IC50 Values for C18-Ceramide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MDA-MB-231 | Breast Cancer | 62.64 | 48 | MTT |
| MCF-7 | Breast Cancer | 49.54 | 48 | MTT |
| MCF-7TN-R | Breast Cancer (Tamoxifen-Resistant) | 47.63 | 48 | MTT |
| U251 | Glioblastoma | ~20 | 48 | Cell Death Assay |
| A172 | Glioblastoma | ~20 | 48 | Cell Death Assay |
Data compiled from multiple sources.[4][16]
Table 2: C18-Ceramide-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | C18-Ceramide Conc. (µM) | Apoptosis (%) | Exposure Time (h) |
| HT-29 | Colon Carcinoma | 50 | 64.1 | 12 |
| HT-29 | Colon Carcinoma | 50 | 81.3 | 24 |
| BCBL-1 | Primary Effusion Lymphoma | 40 | ~35 | 24 |
Data compiled from multiple sources.[6][15]
Experimental Protocols
Quantification of C18-Ceramide by LC-MS/MS
This protocol describes a general workflow for the extraction and quantification of C18-ceramide from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds as required.
-
Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.
-
Lipid Extraction: Resuspend the cell pellet in a methanol:chloroform:water (2:1:0.8, v/v/v) solvent mixture containing an appropriate internal standard (e.g., C17-ceramide). Vortex vigorously and incubate on ice.
-
Phase Separation: Add chloroform and water to induce phase separation. Centrifuge to separate the aqueous and organic layers.
-
Extract Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto a reversed-phase C18 column. Separate the lipids using a gradient of appropriate solvents. Detect and quantify C18-ceramide using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for C18-ceramide.
-
Quantification: Determine the concentration of C18-ceramide by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of C18-ceramide.
Cell Growth Inhibition Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of C18-ceramide for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of C18-ceramide that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a standard method for detecting apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells.
Methodology:
-
Cell Treatment: Treat cells with C18-ceramide for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
C18-ceramide is a critical sphingolipid that plays a well-defined role as a tumor suppressor by inducing apoptosis and inhibiting cell growth in a variety of cancer cells. Its ability to activate key signaling nodes such as PP2A and Cathepsin D, as well as its direct impact on mitochondrial integrity, makes it a compelling target for cancer therapy. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of modulating C18-ceramide levels in cancer. Future research will likely focus on the development of novel strategies to selectively increase C18-ceramide in tumor tissues to enhance the efficacy of existing and novel anti-cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Apoptosis of human colon carcinoma HT-29 cells induced by ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly within the complex biological matrices inherent to drug development and clinical research, the pursuit of unerring accuracy and precision is paramount. The use of an internal standard is a foundational strategy to mitigate the variability that can arise during sample preparation and analysis. Among the available options, deuterated internal standards, a class of stable isotope-labeled internal standards (SIL-IS), have unequivocally emerged as the gold standard. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging deuterated internal standards to achieve robust and reliable quantitative data.
The Fundamental Principle: Isotope Dilution for Unwavering Accuracy
The power of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known and fixed concentration of the deuterated standard into a sample at the earliest possible stage of the workflow, it acts as a chemical doppelgänger to the target analyte.[2][3] This standard is subject to the same procedural variations as the analyte, including loss during extraction, derivatization inconsistencies, and, most critically, fluctuations in ionization efficiency within the mass spectrometer's ion source.[4][5]
Because the deuterated internal standard and the analyte behave in an almost identical fashion during chromatographic separation and ionization, the ratio of their respective signals remains constant, even if the absolute signal intensities of both compounds fluctuate.[6] This normalization of the analyte's response to that of the internal standard is the cornerstone of isotope dilution mass spectrometry (IDMS) and leads to a significant enhancement in the accuracy and precision of quantification.[2]
Superiority Over Structural Analogs: A Quantitative Comparison
While structural analog internal standards—molecules with similar but not identical chemical structures to the analyte—can be employed, they often fall short in their ability to perfectly mimic the analyte's behavior, particularly in compensating for matrix effects.[7] The subtle structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[8]
Experimental data consistently underscores the superior performance of deuterated internal standards. In a comparative study for the quantification of the tubulin inhibitor D-24851, the use of a deuterated internal standard resulted in markedly better accuracy and precision compared to a structural analog.[7] Similarly, in the therapeutic drug monitoring of the immunosuppressant sirolimus, a deuterated internal standard yielded lower inter-patient assay imprecision (CV%) than a structural analog.[7]
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale for Superiority |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Co-elution and identical ionization behavior ensure more effective compensation for matrix effects.[7][9] |
| Precision (%RSD/CV) | Often < 5% | Can be > 15% | The consistent analyte/IS ratio minimizes the impact of variability in sample preparation and instrument response.[9] |
| Matrix Effect Compensation | High | Variable and often incomplete | Near-identical physicochemical properties ensure both compounds are affected by ion suppression or enhancement to the same degree.[6] |
| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Similar solubility and partitioning coefficients lead to more consistent co-extraction.[10] |
Experimental Protocols: A Practical Guide
The successful implementation of deuterated internal standards requires meticulous and well-defined experimental protocols. Below are detailed methodologies for common sample preparation techniques and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (for Plasma/Serum Samples)
This method is widely used for its simplicity and speed in removing the bulk of proteins from biological fluid samples.
-
Sample Aliquoting : In a clean microcentrifuge tube, pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking : Add 25 µL of the deuterated internal standard working solution (at a known, fixed concentration) to each tube. Vortex briefly to mix.
-
Protein Precipitation : Add 300 µL of cold acetonitrile (containing 1% formic acid to aid in protein denaturation and improve chromatographic peak shape) to each tube.[6]
-
Mixing : Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new vial or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is employed to isolate the analyte of interest from the sample matrix based on its differential solubility in two immiscible liquids.
-
Sample and IS Addition : To 1.0 mL of the biological sample (e.g., serum) in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[2]
-
Extraction : Add 5.0 mL of an appropriate organic solvent mixture (e.g., hexane:ethyl acetate, 90:10, v/v).[2]
-
Mixing : Vortex the mixture vigorously for 1 minute to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Phase Separation : Centrifuge at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[2]
-
Evaporation : Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the initial mobile phase.[2]
-
Analysis : Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrument Parameters
The following are typical starting parameters for an LC-MS/MS method. These will require optimization for specific analytes.
-
UPLC System : Waters ACQUITY UPLC or equivalent.
-
Column : ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[11]
-
Mobile Phase A : 0.1% formic acid in water.[11]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[11]
-
Flow Rate : 0.4 mL/min.
-
Gradient : A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Injection Volume : 5-10 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) is commonly used.
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's chemical properties.
-
Data Acquisition : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be optimized.
Visualizing the Workflow and Core Concepts
The following diagrams, rendered using the DOT language, illustrate the key workflows and logical relationships in the application of deuterated internal standards.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Essential in Mass Spectrometry
An in-depth technical guide for researchers, scientists, and drug development professionals on the critical role of stable isotope-labeled internal standards in achieving accurate and reliable quantitative mass spectrometry data.
In the realm of quantitative analysis, particularly within the demanding fields of pharmaceutical development, clinical diagnostics, and environmental monitoring, mass spectrometry (MS) stands out for its sensitivity and specificity. However, the accuracy and reliability of quantitative MS can be significantly compromised by several factors, including variability in sample preparation, instrumental drift, and matrix effects. The most robust and widely accepted solution to mitigate these challenges is the use of a stable isotope-labeled internal standard (SIL-IS). This guide delves into the core principles of why a SIL-IS is the gold standard for quantitative mass spectrometry, supported by comparative data, a detailed experimental protocol, and visual workflows.
The Core Principle: Mitigating Variability and Conquering the Matrix Effect
The fundamental reason for using an internal standard is to correct for variations that can occur during the analytical process.[1] An ideal internal standard behaves identically to the analyte of interest throughout sample preparation and analysis. By adding a known amount of the internal standard to every sample, a ratio of the analyte signal to the internal standard signal is used for quantification, rather than the absolute signal of the analyte.[1] This ratiometric approach effectively normalizes for inconsistencies.
While structural analogues can be used as internal standards, they are not chemically identical to the analyte and may exhibit different behaviors during extraction, chromatography, and ionization.[2] Stable isotope-labeled internal standards, on the other hand, are the analyte molecules themselves, but with one or more atoms replaced by a heavier stable isotope (e.g., ²H (D), ¹³C, or ¹⁵N).[3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS, while their physicochemical properties remain virtually identical.[4]
This near-identical nature is paramount for correcting the most pervasive issue in LC-MS/MS: the matrix effect . The matrix effect is the suppression or enhancement of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). Because the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same degree of ion suppression or enhancement. Consequently, the ratio of the analyte to the SIL-IS remains constant, leading to accurate quantification even in complex and variable matrices.[5]
The Proof in Numbers: Quantitative Data Comparison
The impact of using a stable isotope-labeled internal standard is most evident in the significant improvement of key analytical parameters such as accuracy, precision, and linearity. The following tables summarize quantitative data from studies comparing analyses with and without SIL-IS.
| Parameter | Without Internal Standard | With Stable Isotope-Labeled Internal Standard (SIL-IS) | Improvement |
| Linearity (R²) | 0.679 | 0.999 | Significant improvement in the correlation coefficient, indicating a much better fit of the calibration curve. |
| Accuracy | Can be highly variable and erroneous due to uncorrected matrix effects and recovery inconsistencies. | Typically within 100 ± 10% of the true value, even with inter-individual sample variability.[6] | Drastic improvement in the closeness of the measured value to the true value. |
| Precision (%RSD) | Can be high and unacceptable for regulated bioanalysis. | Generally < 11% , and often much lower, demonstrating high reproducibility.[6] | Substantial improvement in the reproducibility of measurements. |
| Lower Limit of Quantification (LLOQ) | May be artificially elevated due to poor signal-to-noise and variability. | A study on lapatinib in plasma achieved an LLOQ of 5 ng/ml with a signal-to-noise ratio > 100.[6] | Enables the reliable quantification of low-concentration analytes. |
Table 2: Impact of SIL-IS on Analyte Recovery in Different Plasma Samples [6]
| Sample Type | Analyte Recovery without SIL-IS Correction | Analyte Recovery with SIL-IS Correction | Note |
| Pooled Human Plasma | Acceptable and consistent | N/A (used for calibration) | Pooled plasma masks individual variability. |
| Individual Healthy Donor Plasma (n=6) | 29% - 70% (up to 2.4-fold variability) | Corrected to be accurate and precise | SIL-IS compensates for significant inter-individual differences in recovery. |
| Individual Cancer Patient Plasma (n=6) | 16% - 56% (up to 3.5-fold variability) | Corrected to be accurate and precise | Demonstrates the critical need for SIL-IS in clinical samples where matrix composition can vary widely. |
Experimental Protocol: Quantitative Analysis of a Small Molecule in Plasma using LC-MS/MS with a SIL-IS
This section provides a detailed methodology for a typical quantitative bioanalytical workflow.
1. Materials and Reagents
-
Analyte of interest
-
Stable isotope-labeled internal standard (SIL-IS)
-
Control human plasma
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
From the analyte stock solution, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in 50:50 methanol:water.
-
Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water. This will be the spiking solution.
3. Sample Preparation (Protein Precipitation and SPE)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution. Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and SIL-IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and SIL-IS MRM transitions.
-
Calculate the peak area ratio of the analyte to the SIL-IS for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.99.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Core Concepts
The following diagrams, created using the DOT language, illustrate the key processes and logical relationships in a quantitative mass spectrometry workflow utilizing a stable isotope-labeled internal standard.
Caption: A typical experimental workflow for quantitative mass spectrometry using a SIL-IS.
Caption: How a SIL-IS compensates for matrix effects to ensure accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to C18-Ceramide-d7: Properties, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of C18-Ceramide-d7, a deuterated derivative of C18 ceramide (N-stearoyl-D-erythro-sphingosine). This stable isotope-labeled internal standard is a critical tool for the accurate quantification of C18 ceramide in various biological samples through mass spectrometry-based lipidomics. This document outlines its chemical properties, lists prominent suppliers, details its role in ceramide signaling pathways, and provides exemplary experimental protocols for its use.
Chemical and Physical Properties
This compound is a synthetic ceramide where seven hydrogen atoms on the N-stearoyl acyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry, as it is chemically identical to the endogenous C18 ceramide but has a distinct mass, allowing for precise quantification.
| Property | Value | Reference |
| CAS Number | 1840942-14-4 | [1][2] |
| Synonyms | N-stearoyl-D-erythro-sphingosine (d7), Cer-d7 (d18:1-d7/18:0) | [1][2] |
| Molecular Formula | C₃₆H₆₄D₇NO₃ | [1] |
| Molecular Weight | 573.00 g/mol | [1] |
| Purity | >99% | |
| Storage Temperature | -20°C | |
| Stability | 1 year |
Commercial Suppliers
Several reputable suppliers offer this compound for research purposes. The following table summarizes key suppliers and their respective product information.
| Supplier | Product Name | Catalog Number |
| Avanti Polar Lipids | C18 Ceramide-d7 (d18:1-d7/18:0) | 860677 |
| Cayman Chemical | C18 Ceramide-d7 (d18:1-d7/18:0) | 24456 |
| Sigma-Aldrich (Merck) | C18 Ceramide-d7 (d18:1-d7/18:0) powder | 860677P |
| CD Biosynsis | C18 Ceramide-d7 (d18:1-d7/18:0) |
Ceramide Signaling Pathways
Ceramides are central bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[3][4] C18 ceramide, in particular, has been implicated in the regulation of cell growth. The generation of ceramide can occur through three primary pathways: de novo synthesis, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway.[3][5]
The diagram below illustrates the main pathways of ceramide metabolism.
Caption: Overview of Ceramide Metabolism Pathways.
Once generated, ceramide can exert its downstream effects by activating various protein kinases and phosphatases, such as protein phosphatase 1 (PP1) and 2A (PP2A), and stress-activated protein kinases like JNK.[3][6]
The following diagram depicts a simplified ceramide-mediated apoptosis signaling pathway.
Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.
Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics to quantify endogenous C18 ceramide levels in biological samples such as plasma, cells, and tissues.[1][7]
General Lipidomics Workflow
A typical lipidomics workflow involves several key steps from sample preparation to data analysis.[8][9]
Caption: General Workflow for Lipidomics Analysis using this compound.
Detailed Experimental Protocol: Lipid Extraction from Plasma
The following is a representative protocol for the extraction of lipids from plasma samples for subsequent LC-MS analysis. This method is based on the widely used Folch extraction procedure.[8][10]
Materials:
-
Plasma sample
-
This compound internal standard solution (in a suitable organic solvent)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS grade solvents for reconstitution
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of LC-MS grade solvent (e.g., methanol:isopropanol 1:1, v/v) for analysis.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. For specific applications and troubleshooting, it is recommended to consult the detailed product information from the suppliers and relevant scientific literature.
References
- 1. C18 Ceramide-d7 (d18:1-d7/18:0) powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
An In-Depth Technical Guide to C18-Ceramide-d7 Powder: Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the solubility, storage, and handling of C18-Ceramide-d7 powder. It includes detailed experimental protocols for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and for cell culture applications. Additionally, it outlines the key signaling pathways influenced by C18-ceramide.
Product Information and Storage Conditions
This compound (N-stearoyl-D-erythro-sphingosine-d7) is a deuterated form of C18-Ceramide, a bioactive sphingolipid involved in various cellular processes. The deuterium labeling makes it an ideal internal standard for the accurate quantification of endogenous C18-Ceramide in biological samples.
Proper storage and handling are crucial to maintain the integrity and stability of the compound.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2] |
| Physical Form | Powder | [1] |
| Stability | At least 1 year at -20°C. One supplier suggests stability of ≥ 4 years. | [2] |
| Shipment | Typically shipped on dry ice. | [1] |
| Handling | As a saturated lipid, this compound is stable as a powder. To prevent moisture absorption, which can lead to hydrolysis and oxidation, it is critical to allow the container to warm to room temperature before opening. For long-term storage, especially if the product will be accessed multiple times, dissolving the entire contents in a suitable organic solvent is recommended. | [1] |
Solubility Data
The solubility of this compound is a critical factor for the preparation of stock solutions for experimental use. The non-deuterated form, C18-Ceramide, has been shown to have the following solubilities. It is expected that the deuterated form will have very similar solubility characteristics.
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | ~0.15 mg/mL | [2] |
| Chloroform:Methanol (2:1, v/v) | ~5 mg/mL | [2] |
| Chloroform | Soluble | [2][3] |
| Ethanol | Soluble when heated | [2][4] |
| Methanol | Sparingly soluble | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble (similar ceramides show good solubility) | [5][6] |
Note: For aqueous solutions for cell culture, it is recommended to first dissolve the ceramide in an organic solvent like ethanol and then dilute it into the aqueous buffer or media.[7]
Signaling Pathways of C18-Ceramide
C18-Ceramide is a key signaling molecule that primarily mediates cellular stress responses, leading to cell growth inhibition and apoptosis.[8] Its effects are often context-dependent and can be influenced by the specific cell type and the presence of other signaling molecules.
C18-Ceramide in Apoptosis Induction
C18-Ceramide can trigger apoptosis through multiple interconnected pathways. A simplified representation of these pathways is shown below.
Caption: C18-Ceramide's role in promoting apoptosis.
Experimental Protocols
Preparation of a this compound Stock Solution for LC-MS
This protocol describes the preparation of a stock solution of this compound for use as an internal standard in lipidomics analysis.
Materials:
-
This compound powder
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Glass vial with a Teflon-lined cap
-
Analytical balance
-
Syringes and needles or glass pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean glass vial.
-
Prepare a 2:1 (v/v) solution of chloroform:methanol.
-
Add the appropriate volume of the chloroform:methanol solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).[2]
-
Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution at -20°C in the glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination from plasticizers.
Experimental Workflow for Ceramide Quantification in Biological Samples using LC-MS/MS
This workflow outlines the general steps for quantifying C18-Ceramide in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.
Caption: Workflow for ceramide quantification using a deuterated standard.
Detailed Steps for the Workflow:
-
Sample Preparation:
-
Thaw the biological samples (e.g., plasma, serum, cell pellets) on ice.
-
To a known volume or cell number of the sample, add a precise amount of the this compound internal standard stock solution.[9] The amount of internal standard should be chosen to be within the linear range of the assay.
-
-
Lipid Extraction:
-
Perform a lipid extraction to separate lipids from other cellular components. A common method is protein precipitation with a cold organic solvent.[10]
-
For example, add a volume of cold methanol or a mixture of isopropanol and acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.[10]
-
Collect the supernatant containing the lipids.
-
-
Dry Down and Reconstitution:
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, such as acetonitrile or a mobile phase mixture.[11]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.[10]
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both endogenous C18-Ceramide and the this compound internal standard.[1][10]
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous C18-Ceramide and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the internal standard.
-
Determine the concentration of the endogenous C18-Ceramide in the original sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated C18-Ceramide and a fixed amount of the internal standard.[9]
-
Protocol for Treating Cultured Cells with C18-Ceramide
This protocol provides a method for preparing and adding C18-Ceramide to cell culture media. As ceramides are highly lipophilic, proper solubilization is key to achieving consistent results.
Materials:
-
C18-Ceramide powder (or a stock solution in an organic solvent)
-
Ethanol (100%, sterile-filtered) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Cultured cells in appropriate vessels
Procedure:
-
Preparation of Ceramide Stock Solution:
-
Preparation of Ceramide-BSA Complex (Recommended for improved delivery):
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium.
-
In a sterile tube, dilute the ceramide stock solution in serum-free medium to an intermediate concentration.
-
Add the diluted ceramide solution dropwise to the BSA solution while vortexing to facilitate the formation of a complex. This helps to improve the solubility and delivery of the ceramide to the cells.
-
-
Cell Treatment:
-
Further dilute the ceramide-BSA complex or the ethanolic/DMSO stock solution to the final desired working concentration in the complete cell culture medium.
-
Important: The final concentration of the organic solvent (ethanol or DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
-
Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., 0.1% ethanol/DMSO in media) without the ceramide.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of C18-Ceramide.
-
Incubate the cells for the desired period and proceed with downstream analysis.
Alternative for direct addition: A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to dissolve the ceramide, which is then added to the cell culture medium and mixed well.[13][14]
-
Safety Precautions
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
- 1. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. C18 CERAMIDE CAS#: 2304-81-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
The Role of C18-Ceramide in Mitochondrial Function and Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C18-ceramide, a specific long-chain ceramide species, has emerged as a critical signaling lipid that governs mitochondrial function and dictates cellular fate in response to stress. Unlike other ceramides, C18-ceramide exhibits a distinct and potent ability to modulate mitochondrial processes, including the induction of lethal mitophagy, regulation of the electron transport chain, and initiation of apoptosis. This technical guide provides a comprehensive overview of the multifaceted role of C18-ceramide at the mitochondrial level, offering detailed insights into the underlying signaling pathways, quantitative effects on mitochondrial parameters, and step-by-step protocols for key experimental analyses. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating mitochondrial-targeted therapies and the intricate biology of sphingolipids.
C18-Ceramide and Mitochondrial Stress Response: A Central Hub for Cellular Decisions
C18-ceramide is primarily synthesized by ceramide synthase 1 (CerS1). Under cellular stress conditions, the localization and activity of CerS1 are tightly regulated, leading to the accumulation of C18-ceramide at the mitochondrial membrane. This targeted accumulation is a key event that initiates a cascade of downstream signaling pathways, ultimately determining whether the cell undergoes a controlled self-clearance of damaged mitochondria through mitophagy or commits to programmed cell death via apoptosis.
C18-Ceramide-Mediated Lethal Mitophagy
A hallmark of C18-ceramide's function at the mitochondria is its ability to induce a potent and often lethal form of mitophagy, a selective autophagic process that removes damaged or superfluous mitochondria.[1][2] This process is distinct from general autophagy and is initiated by the direct interaction of C18-ceramide with key components of the autophagic machinery.
The signaling cascade for C18-ceramide-induced mitophagy involves several key players:
-
Ceramide Synthase 1 (CerS1): The primary enzyme responsible for generating C18-ceramide.[1]
-
p17/PERMIT: A protein that facilitates the translocation of newly synthesized CerS1 from the endoplasmic reticulum to the mitochondria under stress conditions.[3]
-
Dynamin-related protein 1 (Drp1): A GTPase that mediates mitochondrial fission, a prerequisite for the engulfment of mitochondria by autophagosomes.[4]
-
LC3B-II: The lipidated form of microtubule-associated protein 1 light chain 3 beta, a key protein in autophagosome formation. C18-ceramide on the mitochondrial outer membrane acts as a receptor for LC3B-II, directly linking the mitochondrion to the autophagic machinery.[1][5]
This pathway culminates in the engulfment of the C18-ceramide-laden mitochondrion by an autophagosome, which then fuses with a lysosome for degradation.[1] This process can be so extensive that it leads to a significant loss of mitochondrial content, resulting in a bioenergetic crisis and cell death, termed "lethal mitophagy".[2][3]
Impact on Mitochondrial Respiratory Chain and Bioenergetics
Elevated levels of C18-ceramide within the mitochondria have a profound impact on the electron transport chain (ETC) and overall cellular bioenergetics. Studies have shown that an accumulation of mitochondrial C18-ceramide leads to a depletion of Coenzyme Q (CoQ), a critical electron carrier in the ETC.[6] This depletion, in turn, results in the loss of mitochondrial respiratory chain components, particularly Complex I and Complex IV.[6]
The consequences of this C18-ceramide-induced disruption of the ETC are multifaceted:
-
Impaired Mitochondrial Respiration: The loss of ETC components leads to a significant decrease in the mitochondrial oxygen consumption rate (OCR).[1]
-
Increased Reactive Oxygen Species (ROS) Production: The inefficient electron flow through the compromised ETC can lead to an increase in the production of superoxide and other reactive oxygen species, contributing to oxidative stress.
-
Induction of Insulin Resistance: In skeletal muscle cells, the C18-ceramide-mediated mitochondrial dysfunction is a key driver of insulin resistance.[6]
C18-Ceramide and Apoptosis
In addition to mitophagy, C18-ceramide can also trigger the intrinsic pathway of apoptosis. This process is mediated by the ability of C18-ceramide to form channels in the outer mitochondrial membrane. These ceramide channels are large enough to allow the passage of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol.
The release of cytochrome c into the cytosol initiates the activation of the caspase cascade, leading to the execution phase of apoptosis. The formation of these channels is a direct biophysical effect of C18-ceramide accumulation in the outer mitochondrial membrane and represents a critical commitment step towards programmed cell death.
References
- 1. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets [biophysics-reports.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of C18-Ceramide in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle progression, differentiation, and senescence.[1] Specifically, C18-Ceramide, characterized by an 18-carbon acyl chain, has been implicated as a key mediator in cellular stress responses and is increasingly recognized as a potential biomarker in various diseases, including cancer.[2][3] Dysregulation of C18-Ceramide levels has been observed in glioma and head and neck squamous cell carcinoma, where it plays a pro-apoptotic and anti-tumorigenic role.[2][3] Therefore, the accurate and sensitive quantification of C18-Ceramide in biological matrices is essential for understanding its physiological functions and therapeutic potential.
This application note provides a detailed protocol for the robust, sensitive, and reproducible quantification of C18-Ceramide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple lipid extraction procedure and utilizes the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][4]
Signaling Pathways Involving C18-Ceramide
C18-Ceramide is primarily generated through the de novo synthesis pathway, which begins in the endoplasmic reticulum. This pathway is initiated by the condensation of serine and palmitoyl-CoA and is catalyzed by a series of enzymes, with Ceramide Synthase 1 (CerS1) being specifically responsible for producing C18-Ceramide.[5][6] Once synthesized, C18-Ceramide can exert its biological effects by modulating downstream signaling cascades. For instance, it can directly interact with LC3BII on the mitochondrial membrane to induce lethal mitophagy or activate protein phosphatase 2A (PP2A) to trigger apoptosis.[2][3][7]
References
- 1. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 6. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18-Ceramide-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure. The quantification of specific ceramide species, such as C18-Ceramide, is of significant interest in numerous fields of research, including drug development and the study of metabolic diseases. Accurate quantification of lipids by mass spectrometry requires the use of an appropriate internal standard to correct for variations in sample preparation and instrument response. C18-Ceramide-d7, a deuterated analog of C18-Ceramide, is an ideal internal standard for this purpose as it shares similar physicochemical properties with the endogenous analyte but is distinguishable by its mass.[1] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of C18-Ceramide in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Signaling Pathways of Ceramide Metabolism
Ceramides are central molecules in sphingolipid metabolism and are involved in complex signaling pathways that regulate cell fate. The main pathways of ceramide generation are the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.
-
De novo synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to form ceramide.[2][3]
-
Sphingomyelinase pathway: Various stimuli can activate acid or neutral sphingomyelinases, which hydrolyze sphingomyelin in cellular membranes to generate ceramide.[4]
-
Salvage pathway: This pathway involves the breakdown of complex sphingolipids back into sphingosine, which can then be re-acylated to form ceramide.[5]
These pathways are interconnected and tightly regulated, and dysregulation of ceramide metabolism has been implicated in numerous diseases.[2]
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. Ceramide Signaling Pathway [m.antpedia.com]
- 5. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Lipid Extraction Methods for High-Throughput Ceramide Analysis from Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, inflammation, and insulin resistance. Consequently, circulating ceramide levels in plasma have emerged as promising biomarkers for diagnosing and monitoring various diseases, such as cardiovascular disease and metabolic disorders, and for evaluating the efficacy of therapeutic interventions. Accurate and reproducible quantification of ceramides from a complex biological matrix like plasma is paramount. This application note provides detailed protocols for three distinct lipid extraction methods for ceramide analysis and presents a quantitative comparison to aid researchers in selecting the most suitable method for their specific analytical needs, balancing throughput, recovery, and sample purity.
Ceramide Signaling Pathway Overview
Ceramides are central mediators of cellular stress responses. Various extracellular stimuli can activate sphingomyelinases (SMases) or the de novo synthesis pathway, leading to an accumulation of intracellular ceramides. These ceramides then trigger downstream signaling cascades, often culminating in programmed cell death (apoptosis).
High-Throughput LC-MS/MS Assay for Ceramide Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of sphingolipids that are central to cellular signaling and have been implicated in a multitude of physiological and pathological processes, including apoptosis, inflammation, and insulin resistance.[1][2][3] The accurate quantification of specific ceramide species is therefore crucial for understanding their roles in disease and for the development of novel therapeutic strategies. This document provides a detailed application note and protocol for the high-throughput quantification of ceramides in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Signaling Pathways Involving Ceramides
Ceramides are key mediators in various signaling cascades. They can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin, or the salvage pathway.[2][3] Once produced, ceramides can influence cellular processes by activating or inhibiting downstream effector proteins, such as protein kinases and phosphatases, thereby regulating cell fate.[1][5][6]
Experimental Protocols
A generalized workflow for the quantification of ceramides from biological samples is outlined below. This typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.
I. Sample Preparation
The choice of sample preparation method is critical for accurate ceramide quantification and depends on the biological matrix.
A. Plasma/Serum Samples: Protein Precipitation [7][8][9][10][11]
This high-throughput method is suitable for the rapid processing of a large number of samples.[8][10]
-
To 50 µL of plasma or serum in a 96-well plate, add 200 µL of cold isopropanol containing deuterated internal standards (e.g., C16:0-d7, C18:0-d7, C24:0-d7, C24:1-d7 ceramides).[9][10]
-
Seal the plate and vortex for 1 minute.
-
Incubate at -20°C for 10 minutes to facilitate protein precipitation.[9]
-
Vortex again for 1 minute and then incubate at 4°C for 2 hours.[9]
-
Centrifuge the plate at 10,300 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
B. Tissue Samples: Bligh and Dyer Extraction [12][13]
This method is a robust technique for extracting lipids from complex tissue matrices.
-
Homogenize approximately 20 mg of tissue in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.
II. Liquid Chromatography
Reverse-phase chromatography is commonly employed for the separation of ceramide species based on their acyl chain length and degree of unsaturation.
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[10]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[10]
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[10]
-
Flow Rate: 500 µL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Gradient:
-
0-0.5 min: 85% B
-
0.5-1.5 min: Gradient to 100% B
-
1.5-4.0 min: Hold at 100% B
-
4.0-5.0 min: Return to 85% B and equilibrate[10]
-
III. Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for ceramide quantification.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]
-
MRM Transitions: The precursor ion for ceramides is typically the [M+H-H₂O]⁺ adduct, and the most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is used for quantification.[7] Specific precursor-to-product ion transitions for various ceramide species should be optimized.
Quantitative Data Summary
The performance of high-throughput LC-MS/MS assays for ceramide quantification is summarized below. These methods demonstrate excellent linearity, sensitivity, and recovery.
| Parameter | Cer(d18:1/16:0) | Cer(d18:1/18:0) | Cer(d18:1/24:0) | Cer(d18:1/24:1) | Cer(22:0) | Cer(24:0) |
| Linear Dynamic Range | 1.00–1.00x10³ nM[11] | 1.00–1.00x10³ nM[11] | 5.00–5.00x10³ nM[11] | 5.00–5.00x10³ nM[11] | 0.02–4 µg/ml[7] | 0.08–16 µg/ml[7] |
| Lower Limit of Quantification (LLOQ) | - | - | - | - | 0.02 µg/ml[7] | 0.08 µg/ml[7] |
| Limit of Quantification (LOQ) | 0.01-0.50 ng/ml (for distinct ceramides)[13] | 0.01-0.50 ng/ml (for distinct ceramides)[13] | 0.01-0.50 ng/ml (for distinct ceramides)[13] | 0.01-0.50 ng/ml (for distinct ceramides)[13] | - | - |
| Extraction Recovery | 98-109%[8][10] | 98-109%[8][10] | 98-109%[8][10] | 98-109%[8][10] | 109%[7] | 114%[7] |
| Intra-assay Precision (%CV) | <15%[8][10] | <15%[8][10] | <15%[8][10] | <15%[8][10] | <8.85%[11] | <8.85%[11] |
| Inter-assay Precision (%CV) | <15%[8][10] | <15%[8][10] | <15%[8][10] | <15%[8][10] | <13.3%[11] | <13.3%[11] |
| Linearity (R²) | >0.99[8][10] | >0.99[8][10] | >0.99[8][10] | >0.99[8][10] | >0.99[11] | >0.99[11] |
Conclusion
The described high-throughput LC-MS/MS methods offer a robust, sensitive, and specific platform for the quantification of ceramides in various biological samples.[8][10] The short analysis time and simple sample preparation make these assays particularly suitable for large-scale clinical and research studies.[7][8] The ability to accurately measure distinct ceramide species will undoubtedly accelerate our understanding of their role in health and disease and aid in the discovery of new biomarkers and therapeutic targets.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Ceramide Signalling Pathways → Term [fashion.sustainability-directory.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. DSpace [helda.helsinki.fi]
- 11. biorxiv.org [biorxiv.org]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18-Ceramide-d7 as an Internal Standard in Mass Spectrometry-Based Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to C18-Ceramide-d7 as an Internal Standard
C18-Ceramide (d18:1/18:0) is a key sphingolipid involved in various cellular processes, including signaling pathways related to apoptosis, cell proliferation, and stress responses. Accurate quantification of endogenous ceramide levels is crucial for understanding its role in health and disease. This compound is a deuterated analog of C18-Ceramide, making it an ideal internal standard for mass spectrometry (MS)-based quantification.[1] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and ionization. The mass shift introduced by the deuterium labels allows for its distinct detection from the endogenous C18-Ceramide by the mass spectrometer.
Principle of Internal Standard-Based Quantification
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry.[2] The internal standard is added at a known concentration to the sample at the earliest stage of the sample preparation process. It co-elutes with the analyte of interest during chromatographic separation and is detected simultaneously by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during sample preparation, such as extraction inefficiencies and matrix effects, can be normalized. This ratiometric approach significantly improves the accuracy, precision, and reproducibility of the quantification.
Considerations for Selecting the Spiking Concentration
The concentration of this compound spiked into a sample is a critical parameter that can significantly impact the quality of the quantitative data. The ideal concentration should be:
-
Comparable to the endogenous analyte: The peak intensity of the internal standard should be within the same order of magnitude as the expected peak intensity of the endogenous C18-Ceramide in the sample. This ensures a robust and reliable peak area ratio.
-
Within the linear range of the instrument: The concentration should result in a detector response that falls within the linear dynamic range of the mass spectrometer to avoid signal saturation or poor signal-to-noise.
-
Sufficient to overcome background noise: The signal from the internal standard should be significantly above the background noise of the instrument for accurate detection and integration.
The endogenous concentration of C18-Ceramide can vary significantly depending on the biological matrix. For instance, in human plasma, the concentration of Cer(d18:1/18:0) has been reported to be in the range of tens to hundreds of nanomoles per liter (nM).[3] Therefore, a pilot experiment is often recommended to estimate the endogenous levels in the specific sample type being analyzed before selecting the final spiking concentration.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
2.1.1 Materials:
-
This compound powder (e.g., from Avanti Polar Lipids)
-
LC-MS grade chloroform
-
LC-MS grade methanol
-
LC-MS grade isopropanol
-
Glass vials with PTFE-lined caps
-
Calibrated pipettes
2.1.2 Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Carefully weigh a precise amount of the powder (e.g., 1 mg).
-
Dissolve the powder in a known volume of chloroform or a chloroform:methanol mixture (e.g., 1:1, v/v) to achieve a final concentration of 1 mg/mL.[3][4]
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
2.1.3 Working Solution Preparation (e.g., 10 ng/mL):
-
Perform serial dilutions of the stock solution using an appropriate solvent, such as isopropanol or methanol.[3][4]
-
For example, to prepare a 10 ng/mL working solution from a 1 mg/mL stock solution, you can perform a 1:100 dilution followed by a 1:1000 dilution.
-
Prepare fresh working solutions regularly and store them at -20°C when not in use.
| Solution | Solvent | Concentration | Storage |
| Stock Solution | Chloroform or Chloroform:Methanol (1:1, v/v) | 1 mg/mL | -20°C |
| Working Solution | Isopropanol or Methanol | 5-100 ng/mL (or 5-100 nM) | -20°C (prepare fresh) |
Sample Spiking and Lipid Extraction
2.2.1 Spiking the Internal Standard:
-
Thaw the biological samples (e.g., plasma, cell pellets, tissue homogenates) on ice.
-
Add a precise volume of the this compound working solution to each sample. The exact volume will depend on the chosen working solution concentration and the desired final concentration in the sample.
-
For example, adding 10 µL of a 10 ng/mL working solution to a 100 µL sample will result in a final concentration of 1 ng/mL in the sample.
-
It is crucial to add the internal standard before the lipid extraction step to account for any variability during this process.[2]
2.2.2 Lipid Extraction (Modified Folch Method):
-
To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. The solvent-to-sample ratio should be approximately 20:1.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).
Data Presentation
Typical Concentration Ranges
The following table summarizes typical concentration ranges for this compound as an internal standard and the endogenous levels of C18-Ceramide in human plasma.
| Parameter | Concentration Range | Biological Matrix | Reference |
| This compound Working Solution | 5 - 10 ng/mL | N/A | [4] |
| This compound Working Solution | 5.00 nM | N/A | [3] |
| Endogenous C18-Ceramide (d18:1/18:0) | 0.50 - 1.40 x 10² nM | Human Plasma | [3] |
Visualization
Experimental Workflow
Caption: Workflow for C18-Ceramide quantification using this compound internal standard.
References
Application Note: Quantitative Analysis of Ceramides in Skeletal Muscle Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides are a class of sphingolipids that function as critical signaling molecules in various cellular processes, including apoptosis, cell growth, and differentiation.[1] In skeletal muscle, the primary site for insulin-stimulated glucose disposal, elevated ceramide levels have been strongly implicated in the development of insulin resistance.[2][3][4] An accumulation of ceramides can impair insulin signaling pathways, notably by inhibiting Protein Kinase B (Akt), a key mediator in glucose uptake.[1][2][3] Therefore, the accurate quantification of specific ceramide species in skeletal muscle is crucial for understanding the pathophysiology of metabolic diseases like type 2 diabetes and for the development of targeted therapeutic interventions.
This application note provides a detailed protocol for the extraction and quantification of ceramide species from skeletal muscle tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of various long-chain and very-long-chain ceramide species.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Tissue Handling:
-
Skeletal muscle tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenizer (e.g., ULTRA TURRAX®)
-
-
Lipid Extraction (Modified Folch or Bligh-Dyer Method): [5][6][8]
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
0.9% NaCl solution or 0.01 M KCl
-
Anhydrous sodium sulfate
-
-
Internal Standards:
-
LC-MS/MS Analysis:
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
HPLC column (e.g., C8 or C18 reverse-phase)[5]
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Detailed Sample Preparation Protocol
2.1. Tissue Homogenization:
-
Weigh approximately 20-50 mg of frozen skeletal muscle tissue. Perform all initial steps on dry ice to prevent degradation.
-
If not already powdered, place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue into a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-weighed 2 mL Eppendorf tube.
2.2. Lipid Extraction (Bligh & Dyer Method): [5][6]
-
To the tube containing the muscle powder, add the appropriate volume of internal standard solution. Non-physiological standards like C17:0-Ceramide are commonly used for quantification of C14-C20 ceramides, while C25:0-Ceramide can be used for very-long-chain species.[5]
-
Add an ice-cold mixture of chloroform:methanol (1:2, v/v). A solvent-to-tissue ratio of 20:1 (v/v/w) is recommended.[10]
-
Homogenize the sample thoroughly using a mechanical homogenizer, keeping the tube on ice to prevent heating.
-
Sonicate the homogenate for approximately 5-10 minutes in a sonication bath.[8]
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (by volume).[8][11]
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.[10]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new glass tube.[10][12]
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of LC-MS compatible solvent, such as methanol or an isopropanol/acetonitrile mixture.[5] The sample is now ready for LC-MS/MS analysis.
Data Presentation
Quantitative data should be structured for clarity. The tables below provide examples of essential information for experimental setup and data reporting.
Table 1: Internal Standards for Ceramide Quantification
| Internal Standard | Target Ceramide Species | Typical Concentration | Reference |
|---|---|---|---|
| C17:0-Ceramide | C14:0, C16:0, C18:1, C18:0, C20:0 | 50 ng per sample | [5] |
| C25:0-Ceramide | C24:1, C24:0 | 100 ng per sample | [5] |
| d17:1-Ceramides | Endogenous d18:1 Ceramides | 50 pmols per sample |[13] |
Table 2: Sample Preparation and Extraction Parameters
| Parameter | Value/Method | Rationale | Reference |
|---|---|---|---|
| Tissue Amount | 20-50 mg | Sufficient for detection while conserving sample. | [9] |
| Extraction Method | Bligh & Dyer | Efficient for lipid extraction from tissues with high water content. | [5][6][11] |
| Solvent-to-Tissue Ratio | 20:1 (v/v/w) | Ensures exhaustive extraction of lipids. | [10] |
| Phase Separation | Centrifugation (3,000 x g, 10 min, 4°C) | Clear separation of aqueous and organic layers. | [10] |
| Reconstitution Volume | 100-200 µL | Concentrates lipids for sensitive LC-MS/MS detection. |[5] |
Table 3: Example LC-MS/MS Recovery Data
| Tissue Type | Ceramide Species | Average Recovery (%) | Reference |
|---|---|---|---|
| Rat Skeletal Muscle | C14:0 - C24:1 | 71 - 95% | [5][6] |
| Human Plasma | C14:0 - C24:1 | 78 - 91% | [5][6] |
| Rat Liver | C14:0 - C24:1 | 70 - 99% |[5][6] |
Visualization of Workflow and Signaling
Experimental Workflow Diagram
The following diagram illustrates the key steps in the sample preparation protocol for ceramide analysis in skeletal muscle.
References
- 1. Sustained Action of Ceramide on the Insulin Signaling Pathway in Muscle Cells: IMPLICATION OF THE DOUBLE-STRANDED RNA-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterising the Inhibitory Actions of Ceramide upon Insulin Signaling in Different Skeletal Muscle Cell Models: A Mechanistic Insight | PLOS One [journals.plos.org]
- 3. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 4. Skeletal Muscle Triglycerides, Diacylglycerols, and Ceramides in Insulin Resistance: Another Paradox in Endurance-Trained Athletes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid extraction by folch method | PPTX [slideshare.net]
- 13. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C18-Ceramide-d7 in Human Plasma for Disease Biomarker Studies
Introduction
Ceramides are a class of bioactive sphingolipids that play a central role in cellular signaling, regulating processes such as apoptosis, inflammation, and insulin resistance. C18:0-Ceramide (C18-Cer), a long-chain ceramide, has emerged as a significant biomarker in human plasma for various pathologies, including cardiovascular disease, type 2 diabetes, and neurodegenerative disorders. Its levels are often dysregulated in these conditions, making it a valuable target for clinical investigation. The use of a stable isotope-labeled internal standard, C18-Ceramide-d7, is crucial for the accurate and precise quantification of endogenous C18-Ceramide in complex biological matrices like human plasma, mitigating matrix effects and variations in sample processing.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in human plasma for disease biomarker studies. They are intended for researchers, scientists, and drug development professionals engaged in biomarker discovery and validation.
C18-Ceramide as a Biomarker in Disease
Elevated levels of plasma C18-Ceramide have been associated with an increased risk and severity of several diseases:
-
Cardiovascular Disease (CVD): Increased plasma C18-Ceramide concentrations are linked to a higher risk of major adverse cardiovascular events (MACE)[1][2]. It is considered an independent predictor of atherosclerotic plaque instability and cardiovascular mortality[1][2]. Studies have shown significantly higher levels of C18-Ceramide in patients with acute myocardial infarction (AMI) and coronary endothelial dysfunction compared to healthy controls[3][4].
-
Type 2 Diabetes (T2D): Plasma C18-Ceramide levels are elevated in individuals with T2D and correlate with the severity of insulin resistance[5][6][7]. It is also associated with an increased risk of developing incident T2D[8]. The dysregulation of C18-Ceramide is thought to contribute to insulin resistance through the activation of inflammatory pathways[5][6][7].
-
Neurodegenerative Diseases: Alterations in plasma C18-Ceramide levels have been observed in neurodegenerative conditions. For instance, higher levels have been associated with mild cognitive impairment (MCI) in middle-aged men, suggesting its potential as an early marker for cognitive decline[9].
Quantitative Data Summary
The following tables summarize the quantitative data on C18-Ceramide levels in human plasma from various studies. These values highlight the differences between healthy individuals and those with specific diseases.
Table 1: C18-Ceramide Plasma Concentrations in Cardiovascular Disease
| Cohort | C18-Ceramide Concentration (µM) | Reference |
| Healthy Controls | 0.15 ± 0.1 | [3] |
| Acute Myocardial Infarction (AMI) Patients | 0.3 ± 0.2 | [3] |
| Healthy Controls | Normal Endothelial Function | [4] |
| Patients with Coronary Endothelial Dysfunction | Significantly higher than controls (p=0.038) | [4] |
Table 2: C18-Ceramide Plasma Concentrations in Type 2 Diabetes
| Cohort | C18-Ceramide Concentration (nmol/mL) | Reference |
| Lean Healthy Controls | 0.26 ± 0.03 | [5] |
| Obese Type 2 Diabetes Patients | 0.38 ± 0.03 | [5] |
Table 3: C18-Ceramide Association with Mild Cognitive Impairment
| Cohort | Association with Mild Cognitive Impairment (MCI) | Reference |
| Middle-Aged Men | Higher plasma C18:0 levels associated with increased odds of MCI (OR = 1.27) | [9] |
Experimental Protocols
Plasma Sample Preparation for Ceramide Analysis
This protocol outlines a common method for the extraction of ceramides from human plasma using a modified Bligh and Dyer procedure.
Materials:
-
Human plasma (collected in EDTA-coated tubes)
-
This compound internal standard (IS) solution (in methanol or ethanol)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass tubes with screw caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, aliquot 50 µL of plasma.
-
Spike the plasma sample with a known amount of this compound internal standard solution. The final concentration of the IS should be within the linear range of the calibration curve.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the tube[10].
-
Vortex the mixture thoroughly for 1 minute.
-
To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of deionized water[10].
-
Vortex again for 1 minute and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.
-
Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before.
-
Pool the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol).
LC-MS/MS Quantification of C18-Ceramide
This protocol provides a general methodology for the quantification of C18-Ceramide using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[11]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid[11]
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid[11]
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 50-60 °C[11]
-
Injection Volume: 5-10 µL
-
Gradient: A suitable gradient to separate C18-Ceramide from other plasma components. A rapid isocratic elution can also be used for high-throughput analysis[12].
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
Quantification:
-
Prepare a calibration curve using known concentrations of a C18-Ceramide standard, each spiked with the same concentration of this compound internal standard.
-
Analyze the extracted plasma samples and the calibration standards by LC-MS/MS.
-
Calculate the peak area ratio of the endogenous C18-Ceramide to the this compound internal standard for each sample and calibrator.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the C18-Ceramide standards.
-
Determine the concentration of C18-Ceramide in the plasma samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Experimental Workflow
Experimental Workflow for C18-Ceramide Biomarker Analysis
The following diagram illustrates the overall workflow for the analysis of C18-Ceramide in human plasma as a disease biomarker.
Caption: Workflow for C18-Ceramide biomarker analysis.
C18-Ceramide in Apoptosis and Inflammatory Signaling
C18-Ceramide is a key signaling molecule that can trigger apoptosis and modulate inflammatory responses. The diagram below provides a simplified overview of its involvement in these pathways.
Caption: C18-Ceramide signaling in apoptosis and inflammation.
Conclusion
The quantification of C18-Ceramide in human plasma using this compound as an internal standard by LC-MS/MS is a robust and reliable method for studying its role as a disease biomarker. The provided protocols and data serve as a valuable resource for researchers in the fields of clinical chemistry, drug development, and academic research. The consistent association of elevated C18-Ceramide with cardiovascular disease, type 2 diabetes, and neurodegenerative disorders underscores its potential for risk stratification and as a therapeutic target. Further research is warranted to fully elucidate the mechanisms by which C18-Ceramide contributes to disease pathogenesis and to validate its clinical utility in diverse patient populations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abccardiol.org [abccardiol.org]
- 3. Ceramides and Cardiovascular Risk Factors, Inflammatory Parameters and Left Ventricular Function in AMI Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Ceramide Levels Are Elevated in Patients With Early Coronary Atherosclerosis and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma ceramides are elevated in obese subjects with type 2 diabetes and correlate with the severity of insulin resistance. [vivo.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Association of plasma ceramides with prevalent and incident type 2 diabetes mellitus in middle and older aged adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma ceramides relate to mild cognitive impairment in middle‐aged men: The Maastricht Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: C18-Ceramide-d7 for Studying Insulin Resistance in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin.[1][2] A growing body of evidence implicates the accumulation of specific lipid metabolites, particularly ceramides, in the pathogenesis of insulin resistance.[1][2][3] Ceramides are bioactive sphingolipids that can disrupt intracellular insulin signaling pathways, leading to impaired glucose uptake and metabolism.[4]
Among the various ceramide species, C18:0 ceramide (N-stearoyl-D-erythro-sphingosine) has been specifically identified as a key player in promoting insulin resistance in skeletal muscle, a primary site for insulin-mediated glucose disposal.[4] The study of C18-ceramide's role in this process requires precise and accurate quantification in cellular models. C18-Ceramide-d7, a stable isotope-labeled internal standard, is an indispensable tool for such research, enabling robust and reliable quantification of endogenous C18-ceramide levels by mass spectrometry.[5][6]
This document provides detailed application notes and protocols for utilizing this compound in cell culture models to study insulin resistance. It covers the induction of insulin resistance, assessment of insulin signaling, quantification of C18-ceramide, and measurement of glucose uptake.
Mechanism of Ceramide-Induced Insulin Resistance
Ceramides interfere with the insulin signaling cascade at critical junctures. A primary mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway.[4] Ceramide-mediated activation of protein phosphatase 2A (PP2A) or atypical protein kinase Cζ (PKCζ) can lead to the dephosphorylation and inactivation of Akt, thereby preventing the downstream events necessary for GLUT4 transporter translocation to the cell membrane and subsequent glucose uptake.[4]
References
- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.com [scientificlabs.com]
MRM transitions for C18-Ceramide and C18-Ceramide-d7
An Application Note and Protocol for the Quantitative Analysis of C18-Ceramide and C18-Ceramide-d7 by LC-MS/MS
Introduction
Ceramides are a class of bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell differentiation, proliferation, and inflammation.[1][2] C18-Ceramide (N-stearoyl-D-erythro-sphingosine), in particular, has been identified as a key player in inhibiting cell growth and is implicated in the pathophysiology of various diseases, including metabolic disorders and cardiovascular disease.[3][4] Given its central role, the accurate and sensitive quantification of C18-Ceramide in biological matrices is essential for researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the quantification of C18-Ceramide in mammalian cells using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and reproducibility. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which offers excellent selectivity and sensitivity for complex biological samples.[5][6]
Ceramide Signaling Pathway
Ceramide is a central hub in sphingolipid metabolism and signaling.[7] It can be generated through several pathways, most notably via the de novo synthesis pathway starting in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the cell membrane by sphingomyelinases (SMases).[2][8] Once produced, ceramide can trigger various downstream signaling cascades. For instance, it can activate protein phosphatases and specific protein kinase C (PKC) isoforms, leading to the activation of stress-activated pathways like the JNK cascade, which ultimately promotes apoptosis.[2][8] Conversely, ceramide can inhibit pro-survival pathways, such as the PI3K/Akt pathway, further tipping the cellular balance towards programmed cell death.[8]
Caption: A diagram of key ceramide signaling pathways.
Experimental Protocols
This section details the complete workflow for the quantification of C18-Ceramide, from sample preparation to data acquisition.
Materials and Reagents
-
Standards: C18-Ceramide (d18:1/18:0) and this compound (d18:1-d7/18:0) from a reputable supplier (e.g., Avanti Polar Lipids).
-
Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and ethanol (e.g., from Fisher Scientific).[9]
-
Cell Culture: Mammalian cells of interest (e.g., U2OS cells).[5]
-
Buffers: Phosphate-buffered saline (PBS).
-
Protein Assay: DC Protein Assay Kit or similar.[9]
Standard Solution Preparation
-
Stock Solutions (0.01 mg/mL): Accurately weigh and dissolve C18-Ceramide and this compound standards in ethanol to create individual stock solutions.[5][9] Store at -80°C.
-
Working Solutions: Prepare a series of working stock solutions by diluting the main stock in acetonitrile or ethanol.
-
Calibration Curve Standards: Create a set of calibration standards (e.g., 0.05 to 50 ng/mL) by serially diluting the working stock solutions.[9] Each calibration standard should be spiked with the this compound internal standard (IS) at a fixed concentration.
Sample Preparation (Lipid Extraction from Mammalian Cells)
This protocol is adapted from established methods for efficient lipid recovery.[5][9]
-
Cell Harvesting: Harvest approximately 1-2 million cells. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis & Protein Quantification: Resuspend the cell pellet in a suitable buffer. Take a small aliquot for protein concentration measurement to allow for normalization of the final ceramide levels.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard to the cell suspension.
-
Lipid Extraction:
-
Add 1 mL of ice-cold methanol to the cell suspension. Vortex thoroughly.
-
Add 2 mL of ice-cold chloroform. Vortex for 15 minutes at 4°C.[3]
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Repeat the extraction on the remaining aqueous phase by adding another 2 mL of chloroform, vortexing, and centrifuging.
-
Pool the organic extracts.
-
-
Drying and Reconstitution:
LC-MS/MS Analysis
The following conditions are a robust starting point and can be optimized for specific instrumentation.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent[5] |
| Column | Reversed-Phase C18, 2.1 x 50 mm, <3 µm (e.g., Pursuit Diphenyl)[5] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid and 25 mM Ammonium Acetate[5] |
| Mobile Phase B | Isopropanol:Acetonitrile (9:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.8 mL/min[5] |
| Injection Volume | 5 - 10 µL[10] |
| Column Temperature | 40 - 60 °C |
| Run Time | 5 minutes[5] |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6410, Sciex 6500+)[6][11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Capillary Voltage | ~4500 V[12] |
| Drying Gas Temp. | ~300 °C[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow.
Results and Data Analysis
MRM Transitions
The MRM transitions are selected based on the precursor ion ([M+H]⁺) and a characteristic, stable product ion generated after collision-induced dissociation (CID). For ceramides, the most common product ion corresponds to the sphingoid long-chain base after the loss of the fatty acyl chain and water.[13]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| C18-Ceramide | 566.5 | 264.2 | Precursor is [M+H]⁺. Product is the d18:1 sphingosine backbone fragment.[5][12] |
| This compound (IS) | 573.6 | 271.2 | Precursor is [M+H]⁺. The +7 Da shift in the product ion confirms deuterium labeling on the sphingosine backbone. |
Method Performance Characteristics
The presented methodology, based on published literature, demonstrates high sensitivity, linearity, and recovery.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 pg (on column) | [5] |
| Limit of Quantification (LOQ) | 1.0 pg (on column) | [5] |
| Linearity (R²) | > 0.997 | [5][9] |
| Recovery | 92% - 105% | [9] |
Quantification
-
Generate a calibration curve by plotting the peak area ratio (C18-Ceramide / this compound) against the concentration of the C18-Ceramide standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and correlation coefficient (R²).[5]
-
Calculate the concentration of C18-Ceramide in the biological samples using their measured peak area ratios and the regression equation.
-
Normalize the final concentration to the protein content of each sample (e.g., in ng ceramide/mg protein).
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of C18-Ceramide in biological samples. By utilizing an optimized lipid extraction protocol, rapid chromatographic separation, and highly selective MRM detection with a stable isotope-labeled internal standard, this protocol offers the accuracy, sensitivity, and reproducibility required for advanced research and drug development applications. The method is well-suited for investigating the intricate roles of ceramide in cellular signaling and disease.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.com [scientificlabs.com]
- 5. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
Troubleshooting & Optimization
How to address matrix effects in ceramide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of ceramides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of ceramide quantification?
A1: The "matrix" refers to all the components in a biological sample (e.g., plasma, tissue homogenate) other than the ceramide analytes of interest. Matrix effects are the alteration of analyte ionization, leading to either suppression or enhancement of the signal, caused by co-eluting components from the sample matrix.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of ceramide quantification.[3]
Q2: What are the most common sources of matrix effects in ceramide analysis of biological samples?
A2: In biological samples such as plasma and serum, phospholipids are a primary source of matrix effects in LC-MS analysis.[4] Their high abundance and tendency to co-elute with many ceramide species can lead to significant ion suppression.[4][5] Other sources of interference include salts, proteins, and other small molecule metabolites.[4]
Q3: How can I determine if matrix effects are impacting my ceramide analysis?
A3: A common indicator of matrix effects is observing a lower or inconsistent signal for your ceramide standards when they are prepared in a biological matrix extract compared to when they are in a pure solvent.[6] To systematically investigate this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a ceramide standard into the mass spectrometer after the LC column while injecting a blank matrix extract. A dip in the baseline signal upon injection of the matrix indicates ion suppression, while a spike indicates ion enhancement.[6]
Q4: What is the role of an internal standard in mitigating matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a known concentration. The ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte.[2][7] A SIL-IS co-elutes with the target ceramide and experiences similar matrix effects.[4] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.[8][9]
Q5: Should I use a single internal standard for all ceramides or one for each species?
A5: While using a single internal standard for a class of lipids can be a starting point, the most accurate quantification is achieved by using a corresponding stable isotope-labeled internal standard for each ceramide species being analyzed.[10][11] This is because different ceramide species can have slightly different elution times and be affected differently by co-eluting matrix components.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your ceramide quantification experiments.
Problem: Inconsistent or low ceramide signal in biological samples.
Step 1: Diagnose the Presence of Matrix Effects
-
Action: Perform a qualitative assessment of matrix effects.
-
Method: Prepare two sets of calibration curves for a target ceramide: one in a pure solvent (e.g., methanol) and another in a blank biological matrix extract (matrix-matched).
-
Expected Outcome: If the slope of the matrix-matched calibration curve is significantly different from the solvent-based curve, it indicates the presence of matrix effects. A lower slope suggests ion suppression, while a higher slope indicates ion enhancement.
Step 2: Implement Mitigation Strategies
Based on the diagnosis, employ one or more of the following strategies:
-
Strategy 1: Optimize Sample Preparation
-
Goal: To remove interfering matrix components, primarily phospholipids, before LC-MS analysis.[4]
-
Options:
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh & Dyer extractions are commonly used to separate lipids from other cellular components.[12]
-
Solid-Phase Extraction (SPE): This technique can provide cleaner extracts by selectively isolating ceramides or removing interfering substances.[1][4] Specific SPE cartridges are designed for phospholipid removal.
-
Protein Precipitation: A rapid method for sample preparation, often used in high-throughput analyses.
-
-
-
Strategy 2: Refine Chromatographic Separation
-
Goal: To chromatographically separate ceramides from co-eluting, interfering matrix components.[13]
-
Options:
-
Gradient Modification: Adjust the mobile phase gradient to improve the resolution between ceramides and matrix components.[6]
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.[6][12]
-
Column Dimensions: Using a longer column or one with a smaller particle size can enhance separation efficiency.[4]
-
-
-
Strategy 3: Utilize Appropriate Internal Standards
-
Goal: To compensate for signal variability caused by matrix effects.
-
Action: Incorporate a stable isotope-labeled internal standard for each ceramide analyte.[7] The SIL-IS should be added to the sample as early as possible in the sample preparation workflow to account for variability in both extraction efficiency and ionization.
-
-
Strategy 4: Sample Dilution
Workflow for Troubleshooting Matrix Effects
Caption: A workflow diagram for troubleshooting matrix effects in ceramide quantification.
Experimental Protocols
Protocol 1: Protein Precipitation for Ceramide Extraction from Plasma
This protocol is a rapid method suitable for high-throughput analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex each sample briefly.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing stable isotope-labeled ceramides).
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/isopropanol, 1:1, v/v).
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (Folch Method) for Ceramide Extraction from Tissue
This method is more rigorous and provides a cleaner extract.[12]
-
Homogenization:
-
Homogenize approximately 50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
-
Lipid Extraction:
-
To 100 µL of the tissue homogenate, add 10 µL of the internal standard working solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 2 minutes.
-
-
Phase Separation:
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Workflow for Sample Preparation
Caption: General experimental workflow for ceramide extraction and analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ceramide Recovery and Matrix Effects
This table summarizes typical recovery and matrix effect values for different sample preparation methods. Actual values will vary depending on the specific ceramide, matrix, and protocol.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%)* | Reference |
| Protein Precipitation | Cer(d18:1/16:0) | Human Plasma | 98-109 | Not significant | [10] |
| Protein Precipitation | Cer(d18:1/18:0) | Human Plasma | 98-109 | Not significant | [10] |
| Protein Precipitation | Cer(d18:1/24:0) | Human Plasma | 98-109 | Not significant | [10] |
| Protein Precipitation | Cer(d18:1/24:1) | Human Plasma | 98-109 | Not significant | [10] |
| Liquid-Liquid Extraction | Multiple Ceramides | Human Plasma | 78-91 | Not appreciable | [12] |
| Liquid-Liquid Extraction | Multiple Ceramides | Rat Liver | 70-99 | Not appreciable | [12] |
| Liquid-Liquid Extraction | Multiple Ceramides | Rat Muscle | 71-95 | Not appreciable | [12] |
*Matrix Effect (%) is often calculated as: (\left( \frac{\text{Peak Area in Matrix}}{\text{Peak Area in Solvent}} - 1 \right) \times 100). Negative values indicate suppression, positive values indicate enhancement. "Not significant" or "Not appreciable" indicates that the use of an internal standard compensated for the effect.[8][12]
Table 2: Example LC-MS/MS Parameters for Ceramide Analysis
These are example parameters and should be optimized for your specific instrument and application.
| Parameter | Setting | Reference |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm | [14] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | [14] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate | [14] |
| Flow Rate | 0.3 mL/min | [14] |
| Injection Volume | 5 µL | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [16] |
| Example MRM Transition | Cer(d18:1/16:0): m/z 538.5 -> 264.4 | [10] |
| Example MRM Transition | Cer(d18:1/18:0): m/z 566.6 -> 264.4 | [10] |
| Example MRM Transition | Cer(d18:1/24:0): m/z 650.7 -> 264.4 | [10] |
| Example MRM Transition | Cer(d18:1/24:1): m/z 648.7 -> 264.4 | [10] |
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accesson.kr [accesson.kr]
- 15. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Isotopic purity requirements for deuterated internal standards
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols regarding the isotopic purity requirements for deuterated internal standards (D-IS) used in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it crucial for quantitative analysis?
A deuterated internal standard (D-IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] Because it is chemically almost identical to the analyte, the D-IS is the gold standard for quantitative mass spectrometry.[2] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the workflow.[3] This allows it to accurately correct for variability and analyte loss that may occur during sample preparation, extraction, chromatography, and ionization, a process known as ratiometric measurement.[1][4] This normalization is key to achieving the high accuracy and precision required in bioanalysis.
Q2: What are the primary purity requirements for a reliable deuterated internal standard?
For dependable results, a D-IS must have both high chemical and high isotopic purity.[1] Impurities can lead to significant analytical issues, including interference and inaccurate quantification.[5]
-
Chemical Purity: This refers to the absence of any other chemical compounds. The presence of chemical impurities can introduce interfering peaks in the chromatogram.[1]
-
Isotopic Purity (or Isotopic Enrichment): This relates to the proportion of the D-IS molecules that are correctly labeled with deuterium, as opposed to containing the lighter hydrogen isotope. The most critical isotopic impurity is often the presence of the unlabeled analyte itself (the M+0 version) within the D-IS material.[1][2] This unlabeled analyte will contribute to the signal of the target analyte, causing a positive bias and artificially inflating the calculated concentration, especially at the lower limit of quantitation (LLOQ).[2][6]
Q3: What are the generally accepted purity levels for a high-quality deuterated internal standard?
While specific requirements can vary by assay, the generally recommended purity levels provide a strong foundation for a robust method.
Table 1: General Purity Recommendations for Deuterated Internal Standards
| Purity Type | Recommended Level | Rationale |
|---|---|---|
| Chemical Purity | >99% | Minimizes the risk of interference from other compounds.[1][7] |
| Isotopic Enrichment | ≥98% | Ensures the contribution of unlabeled analyte from the D-IS is minimal.[1][2] |
Q4: How many deuterium atoms are optimal for an internal standard?
Typically, a D-IS should contain between two and ten deuterium atoms.[1][2] The key considerations are:
-
Mass Shift: There must be enough deuterium atoms to shift the mass-to-charge ratio (m/z) of the D-IS sufficiently so it is clearly resolved from the natural isotopic distribution of the analyte.[1][8] This is especially important for analytes containing elements with abundant natural isotopes like chlorine or bromine.[9]
-
Chromatographic Effects: Excessive deuteration can sometimes lead to a chromatographic separation of the D-IS from the analyte (the "isotope effect"), which is undesirable as it can lead to differential matrix effects.[1][10]
-
Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions in the molecule, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[11] Labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are prone to exchanging with hydrogen from the solvent (H/D back-exchange), which alters the standard's concentration.[2][11]
Q5: What is isotopic cross-talk or cross-contribution?
Isotopic cross-talk refers to the interference between the mass spectrometry signals of the analyte and its internal standard.[9] This can occur in two directions:
-
IS to Analyte: The D-IS solution contains some amount of unlabeled analyte as an impurity, which contributes to the analyte's measured signal.[12] This is the most common concern and leads to a positive bias in results.[2]
-
Analyte to IS: The analyte itself has naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl). At very high concentrations, the signal from these heavy isotopes can spill over and contribute to the signal of the D-IS.[9][13] This can cause the calibration curve to become non-linear.[9][12]
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides acceptance criteria for this interference.
Table 2: ICH M10 Guideline on Cross-Interference Acceptance Criteria
| Direction of Contribution | Acceptance Criteria |
|---|---|
| Internal Standard → Analyte | The interference in blank samples (spiked only with IS) should be ≤ 20% of the analyte response at the LLOQ.[4] |
| Analyte → Internal Standard | The interference in ULOQ samples (spiked only with analyte) should be ≤ 5% of the internal standard response in blank samples.[4] |
Troubleshooting Guides
Problem 1: I see a significant analyte signal in my blank samples (matrix + D-IS).
-
Question: Why is my analyte peak showing up in blank samples that only contain the internal standard?
-
Answer: This is a classic sign that your deuterated internal standard is contaminated with the unlabeled analyte.[2] This impurity contributes to the analyte's signal, leading to an inaccurate baseline and a positive bias in your results, particularly affecting the LLOQ.[6]
-
Troubleshooting Steps:
-
Verify Purity: Inject a high-concentration solution of the D-IS alone (in solvent) and monitor the mass transition for the unlabeled analyte.[2]
-
Check the Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity. Be aware that the actual purity can sometimes be lower than stated.[5]
-
Quantify the Contribution: Prepare a "zero sample" (blank matrix + D-IS at the working concentration) and measure the analyte response. According to guidelines, this response should not exceed 20% of the analyte response at the LLOQ.[4]
-
Contact the Supplier: If the impurity level is unacceptable, contact the supplier to obtain a higher purity batch of the internal standard.[2]
-
-
Problem 2: My calibration curve is non-linear, especially at the upper limit of quantitation (ULOQ).
-
Question: My curve fit is poor at high concentrations. Could the internal standard be the cause?
-
Answer: Yes, this can happen due to "cross-talk" from the analyte to the internal standard.[9] At high analyte concentrations, the signal from the analyte's naturally occurring heavy isotopes (e.g., from ¹³C) can contribute to the signal being measured for the D-IS.[9][13] This artificially inflates the D-IS response, compressing the analyte/IS ratio and causing the curve to flatten.
-
Troubleshooting Steps:
-
Analyze ULOQ without IS: Prepare a sample containing the analyte at the ULOQ concentration without any D-IS. Monitor the D-IS mass transition to see if a signal is present. This signal should be less than 5% of the D-IS response in a blank sample.[4]
-
Increase IS Concentration: A higher D-IS concentration can sometimes mitigate the relative contribution from the analyte, but this may not always be feasible or effective.[12]
-
Use a Nonlinear Fit: If the interference is predictable, using a nonlinear regression model for the calibration curve can provide more accurate quantification.[9]
-
Select a Better D-IS: If possible, use a D-IS with a higher degree of deuteration to move its mass further away from the analyte's isotopic cluster.[8]
-
-
Problem 3: The internal standard signal is unstable or decreases over time.
-
Question: My D-IS response is drifting or declining across an analytical batch. What could be happening?
-
Answer: This issue often points to the isotopic instability of the standard, specifically H/D back-exchange.[2] This occurs when deuterium atoms on the D-IS exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase), especially if the labels are on acidic or basic sites.[2][11] This effectively lowers the concentration of your D-IS over time.
-
Troubleshooting Steps:
-
Check Label Position: Review the structure on the CoA to ensure deuterium atoms are on stable positions (e.g., aromatic rings) and not on heteroatoms like oxygen or nitrogen.[11]
-
Perform a Stability Test: Incubate the D-IS in your sample diluent or mobile phase for the duration of a typical analytical run. Re-inject and compare the response to a freshly prepared sample to check for degradation or an increase in the unlabeled analyte signal.[2]
-
Control pH: Avoid highly acidic or basic conditions in your mobile phases and sample preparation, as these can catalyze the exchange reaction.[11]
-
Use Aprotic Solvents: Prepare and store stock solutions in aprotic solvents like acetonitrile whenever possible and minimize the time the D-IS spends in aqueous solutions.[11]
-
-
Experimental Protocols
Protocol: Assessment of Isotopic Purity and Cross-Contribution of a Deuterated Internal Standard
Objective: To verify the isotopic purity of a new lot of D-IS and quantify its contribution to the analyte signal (cross-talk).
Methodology:
-
Solution Preparation:
-
D-IS Purity Check Solution: Prepare a high-concentration solution of the D-IS in a suitable solvent (e.g., 10 µg/mL in acetonitrile).
-
"Zero Sample": Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it with the D-IS at the final working concentration used in the assay.
-
LLOQ Sample: Prepare a blank matrix sample spiked with the analyte at the LLOQ concentration and the D-IS at its working concentration.
-
-
LC-MS/MS Analysis:
-
Full Scan Analysis (Purity): Infuse the "D-IS Purity Check Solution" directly into the mass spectrometer or perform an LC-MS analysis with the mass spectrometer in full scan mode over a wide mass range. This is crucial to observe the entire isotopic distribution.[1]
-
MRM Analysis (Contribution): Inject the "Zero Sample" and the "LLOQ Sample" onto the LC-MS/MS system using the final, validated method in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis and Calculation:
-
Isotopic Purity Calculation:
-
From the full scan data, identify the peak intensity for the desired deuterated molecule (e.g., M+4) and the peak intensity for the unlabeled analyte (M+0).
-
Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Intensity(Desired Deuterated Peak) / Sum of Intensities(All Related Isotopic Peaks)] x 100
-
-
Cross-Contribution Calculation:
-
Measure the peak area of the analyte in the "Zero Sample" (Area_Analyte_in_Zero).
-
Measure the peak area of the analyte in the "LLOQ Sample" (Area_Analyte_in_LLOQ).
-
Calculate the percent contribution using the formula: Contribution (%) = (Area_Analyte_in_Zero / Area_Analyte_in_LLOQ) x 100
-
Acceptance Criterion: The result should be ≤ 20%.[4]
-
-
Visualizations: Workflows and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential for H/D exchange with C18-Ceramide-d7 in mobile phase
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for hydrogen/deuterium (H/D) exchange with C18-Ceramide-d7 when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is Hydrogen/Deuterium (H/D) exchange and why is it a concern?
A1: Hydrogen/Deuterium (H/D) exchange is a chemical reaction in which a hydrogen atom in a molecule is replaced by a deuterium atom from the surrounding solvent, or vice versa. For researchers using deuterated internal standards like this compound, the primary concern is "back-exchange," where the deuterium labels on the standard are replaced by hydrogen atoms from the mobile phase or sample matrix. This can compromise the quantitative accuracy of an assay by converting the internal standard into the unlabeled analyte.
Q2: Is this compound susceptible to H/D back-exchange in typical reversed-phase mobile phases?
A2: The potential for H/D back-exchange is highly dependent on the location of the deuterium labels on the molecule. In commercially available this compound (N-stearoyl-D-erythro-sphingosine-d7), the deuterium atoms are located on the carbon backbone of the sphingosine chain.[1] Carbon-deuterium (C-D) bonds are very stable and are not expected to undergo exchange under typical reversed-phase LC-MS conditions, which often involve mildly acidic mobile phases (e.g., with 0.1% formic acid) and ambient or slightly elevated temperatures.[2] Exchange is primarily a concern for deuterium atoms attached to heteroatoms (e.g., -OD, -ND), which are considered "labile."[2]
Q3: What factors can influence the rate of H/D exchange?
A3: The rate of H/D exchange is primarily influenced by three factors:
-
Position of the Label: Deuterium on heteroatoms (O, N, S) is labile and exchanges quickly. Deuterium on a carbon backbone is stable.[2]
-
pH: Both highly acidic and highly basic conditions can catalyze H/D exchange. The rate of exchange for labile hydrogens is at its minimum at approximately pH 2.5.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange. To minimize exchange, experiments are often conducted at low temperatures (e.g., 0°C).
Q4: My deuterated internal standard elutes at a slightly different time than my analyte. Is this due to H/D exchange?
A4: No, this is more likely due to a phenomenon known as the "chromatographic isotope effect."[3] Deuterated compounds can have slightly different physicochemical properties than their non-deuterated counterparts, which may cause them to elute slightly earlier in reversed-phase chromatography.[3] This is a more common observation than back-exchange for stably labeled standards and needs to be accounted for during method development by ensuring correct peak integration windows.
Troubleshooting Guide
The following table summarizes potential issues related to the use of this compound, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Apparent loss of internal standard signal or increase in unlabeled analyte signal over an analytical run. | 1. H/D Back-Exchange (unlikely for C-D bonds): The deuterium labels are exchanging with protons from the mobile phase.[4] 2. Adsorption/Carryover: The standard is adsorbing to surfaces in the LC system or there is carryover from a previous injection. | 1. Verify Label Stability: Perform the "Experimental Protocol for Assessing Deuterium Exchange" described below.[4] 2. Modify Mobile Phase (if exchange is confirmed): Adjust the mobile phase pH to be closer to neutral, though this is generally not necessary for C-D labels.[4] 3. Optimize Wash Steps: Use a stronger wash solvent and increase the wash volume/time for the autosampler and column. |
| The retention times of this compound and the native C18-Ceramide do not perfectly align. | Chromatographic Isotope Effect: Deuterated compounds can elute slightly earlier than their non-deuterated analogs in reversed-phase LC due to subtle differences in polarity and interaction with the stationary phase.[3] | 1. Confirm Co-elution Window: Ensure that the peak integration windows for both the analyte and the internal standard are set appropriately to capture their respective chromatographic peaks. 2. Optimize Chromatography: Adjusting the gradient slope or column temperature may help to minimize the retention time difference, although complete co-elution may not always be possible. |
| Inaccurate quantification, especially at low analyte concentrations. | Isotopic Impurity of the Standard: The deuterated internal standard may contain a small percentage of the unlabeled analyte from its synthesis.[5] | 1. Check Certificate of Analysis (CoA): Review the CoA for the specified isotopic purity. A purity of ≥98% is generally recommended.[5] 2. Analyze the Standard Alone: Inject a high concentration of the this compound solution without the analyte to check for any signal at the mass transition of the native C18-Ceramide.[5] 3. Contact the Supplier: If a significant unlabeled impurity is detected, contact the supplier for a higher purity batch. |
Experimental Protocols
Protocol for Assessing Deuterium Exchange of this compound
This protocol allows for the direct evaluation of the stability of the deuterium labels on this compound in your specific experimental mobile phase.
1. Solution Preparation:
-
Solution A (Analyte + IS): Prepare a solution containing a known concentration of both native C18-Ceramide and the internal standard this compound in your initial mobile phase composition.
-
Solution B (IS in Mobile Phase): Prepare a solution containing only this compound at the same concentration as in Solution A, dissolved in your initial mobile phase.
-
Solution C (IS in Sample Diluent): Prepare a solution containing only this compound at the same concentration as in Solution A, dissolved in your typical sample diluent.
2. Initial Analysis (Time = 0):
-
Inject Solution A to establish the retention times and baseline response for both the analyte and the internal standard.
-
Inject Solution B to confirm the purity of the internal standard and establish a baseline for any unlabeled analyte signal at T=0.
3. Incubation:
-
Store Solutions B and C in the autosampler at the temperature of your typical analytical run for the maximum expected duration of a sequence (e.g., 12, 24, or 48 hours).
4. Final Analysis (Time = Final):
-
After the incubation period, re-inject Solutions B and C.
5. Data Analysis:
-
In the chromatograms from the incubated Solutions B and C, carefully integrate the peak area at the retention time and m/z corresponding to the unlabeled C18-Ceramide.
-
Interpretation: A significant increase in the peak area for the unlabeled analyte in the incubated solutions compared to the T=0 injection of Solution B would indicate that H/D back-exchange is occurring under your experimental conditions. For this compound, no significant increase is expected.
Visualizations
Factors Influencing H/D Exchange
The following diagram illustrates the key factors that determine the stability of a deuterated internal standard in an LC-MS mobile phase.
Caption: Factors influencing H/D exchange of deuterated standards.
References
Improving signal-to-noise for low-level ceramide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for the detection of low-level ceramides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low-level ceramides, and what are their primary advantages and disadvantages?
A1: The choice of method for low-level ceramide detection depends on the required sensitivity, specificity, and available equipment. The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity, allowing for the identification and quantification of individual ceramide species.[1][2] | Requires expensive equipment and expertise. Potential for ion suppression from complex biological matrices.[3] |
| HPLC | Good for quantifying total ceramides or specific species after derivatization.[4] More accessible than mass spectrometry. | Lower sensitivity than LC-MS/MS.[5] May require derivatization to enhance signal, which adds complexity.[6] |
| ELISA | High-throughput and relatively simple to perform.[7] Does not require extensive sample purification. | Provides data on total ceramide levels, not individual species. Susceptible to cross-reactivity and matrix effects. |
| TLC | Inexpensive and useful for qualitative or semi-quantitative analysis.[8] | Low resolution and sensitivity, making it unsuitable for low-abundance ceramides.[1] |
Q2: What are the critical steps in sample preparation to ensure optimal recovery of low-level ceramides?
A2: Proper sample preparation is crucial for accurate low-level ceramide detection. Key steps include:
-
Efficient Extraction: A common and effective method for lipid extraction is the Bligh and Dyer method, which uses a chloroform/methanol solvent system.[2] The choice of solvent is critical; for instance, a chloroform/methanol azeotrope has shown high extraction percentages for wool ceramides.[8] Green extraction methods like ultrasound-assisted and microwave-assisted extraction are also gaining traction due to their high efficiency and lower solvent consumption.[9][10]
-
Purification: After extraction, ceramides often need to be purified from other lipids and cellular components. This is typically achieved using chromatography techniques.[9][10]
-
Internal Standards: The use of non-physiological odd-chain ceramide internal standards (e.g., C17 or C25 ceramide) is recommended for LC-MS/MS to accurately quantify endogenous long-chain and very-long-chain ceramides.[2]
Q3: How can I improve the signal-to-noise ratio in my HPLC analysis of ceramides?
A3: To enhance the signal-to-noise (S/N) ratio in HPLC, consider the following strategies:
-
Derivatization: For ceramides lacking a strong chromophore or fluorophore, derivatization with a UV-absorbing or fluorescent tag can significantly increase signal intensity.[6] For high sensitivity, fluorescent tags like naproxen are recommended.[6]
-
Reduce Baseline Noise: The purity of solvents and additives in the mobile phase can impact baseline noise. Using high-purity solvents and avoiding additives that absorb at your detection wavelength can help. Also, ensure the HPLC system has minimal dead volume.[11]
-
Increase Signal Intensity: Using a column with a smaller internal diameter can increase the concentration of the sample in the column, leading to a stronger signal. Additionally, columns with smaller particle sizes (e.g., superficially porous particles) can increase column efficiency, resulting in narrower and taller peaks.
-
Optimize Flow Rate: Ensure the flow rate is optimized for your column and separation to achieve the best peak height and efficiency.
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Inefficient ionization of ceramides. | Optimize the electrospray ionization (ESI) source parameters. Acidifying the mobile phase with formic acid can improve protonation and signal in positive ion mode.[2] |
| Ion suppression from co-eluting compounds in the sample matrix. | Improve sample cleanup and purification. Consider using a more efficient HPLC separation method to better resolve ceramides from interfering matrix components. | |
| Poor recovery during sample extraction. | Optimize the extraction protocol. Ensure the solvent system is appropriate for your sample type. The Bligh and Dyer method is a good starting point.[2] | |
| High Background Noise | Contaminants in the LC system or solvents. | Flush the LC system thoroughly. Use high-purity, MS-grade solvents and additives. |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between samples. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the HPLC gradient, flow rate, and column temperature. Ensure the column is not overloaded. |
| Dead volume in the LC system. | Minimize the length and diameter of tubing between the column and the mass spectrometer.[11] |
HPLC with UV/Fluorescence Detection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | Insufficient derivatization efficiency. | Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration). |
| High baseline noise. | Use high-purity solvents and additives. Ensure the detector lamp is in good condition. | |
| Suboptimal detection wavelength. | Verify that the excitation and emission wavelengths are optimal for the chosen fluorescent tag.[6] For UV detection, select a wavelength that maximizes the signal of the derivatized ceramide while minimizing background absorbance. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is functioning correctly and the mobile phase is properly mixed and degassed. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature. | |
| Poor Reproducibility | Variability in sample preparation. | Standardize all sample preparation steps, including extraction, purification, and derivatization. Use an internal standard to account for variations. |
| Injection volume variability. | Ensure the autosampler is calibrated and functioning correctly. |
ELISA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Reagents not at room temperature before use. | Allow all reagents to equilibrate to room temperature for 15-20 minutes before starting the assay.[12][13] |
| Improper reagent preparation or addition sequence. | Double-check the kit protocol to ensure all reagents are prepared correctly and added in the specified order.[12] | |
| Expired or improperly stored reagents. | Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperature.[12][13] | |
| High Background | Insufficient washing. | Ensure all wells are completely filled and aspirated during each wash step. An automated plate washer can improve consistency. |
| Non-specific binding of antibodies. | Use the blocking buffer provided in the kit and ensure the recommended incubation times are followed. | |
| Concentration of detection antibody is too high. | If developing your own assay, perform a titration to determine the optimal concentration of the detection antibody. | |
| Poor Standard Curve | Inaccurate standard dilutions. | Carefully prepare the standard dilutions according to the kit protocol. Use calibrated pipettes and fresh tips for each dilution.[12][14] |
| Degraded standard solution. | Ensure the standard is stored correctly and has not expired. Reconstitute a fresh vial if necessary.[12] |
Experimental Protocols & Data
General Workflow for Ceramide Extraction and Analysis
This workflow provides a general overview. Specific details may need to be optimized based on the sample type and analytical method.
Caption: General experimental workflow for ceramide analysis.
Quantitative Data Summary
The following table summarizes the reported sensitivity of various ceramide detection methods.
| Method | Limit of Detection (LOD) / Sensitivity | Reference(s) |
| LC-ESI-MS/MS | 5–50 pg/ml for distinct ceramides | [2] |
| HPLC with Fluorescence Derivatization | 0.6 pmol labeled ceramide/sample | [5] |
| ELISA Kit | 1.0 ng/mL | [7] |
Ceramide Signaling Pathways
Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. They are synthesized through two main pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Ceramide Synthesis Pathway
This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 12. biomatik.com [biomatik.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Human Ceramide (CER) Elisa Kit – AFG Scientific [afgsci.com]
Common pitfalls when using deuterated standards in lipidomics
Welcome to the Technical Support Center for the application of deuterated standards in lipidomics. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the use of these critical internal standards. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.
Section 1: Isotopic Purity and Stability
One of the most critical aspects of using deuterated standards is ensuring their isotopic purity and stability throughout the experimental workflow. Issues in this area can lead to significant quantification errors.
Frequently Asked Questions (FAQs)
Q1: My quantification results are inconsistent. How can I be sure my deuterated standard is not the problem?
A1: Inconsistent results can often be traced back to the purity and stability of the deuterated internal standard (IS). Two key issues to investigate are isotopic purity (the percentage of molecules that are fully deuterated) and the stability of the deuterium labels against hydrogen-deuterium (H/D) back-exchange. You should verify both the chemical and isotopic purity of your standard upon receipt and periodically thereafter, especially if you observe unexpected results.
Q2: What is H/D back-exchange and how can I prevent it?
A2: H/D back-exchange is a chemical reaction where deuterium atoms on your standard are replaced by hydrogen atoms from the solvent or matrix (e.g., from water or methanol). This process effectively converts your deuterated standard into an unlabeled analyte, which can artificially inflate the analyte signal and lead to under-quantification.
Prevention Strategies:
-
Label Position: The most effective prevention is to use standards where deuterium is placed on chemically stable, non-exchangeable positions, such as aliphatic carbons not adjacent to heteroatoms or carbonyl groups. Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are highly susceptible to exchange.
-
Solvent Choice: Prepare stock solutions in aprotic solvents (e.g., acetonitrile, isopropanol). Minimize exposure to protic solvents like water and methanol, especially under acidic or basic conditions which can catalyze the exchange.
-
Storage: Store standards at low temperatures (e.g., -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and exchange.[1]
Q3: How do I test the stability of my deuterated standard against H/D back-exchange in my own lab?
A3: You can perform a simple stability study. This involves incubating the deuterated standard in your sample matrix or experimental solvents over a time course and monitoring its isotopic distribution using mass spectrometry.
Troubleshooting Guide: Assessing H/D Exchange
This guide provides a detailed protocol to assess the stability of your deuterated lipid standard against H/D back-exchange.
Experimental Protocol: H/D Exchange Stability Test
Objective: To determine the stability of a deuterated lipid standard in a specific solvent or matrix over time.
Materials:
-
Deuterated lipid standard
-
Solvents to be tested (e.g., methanol, water, plasma extract)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
LC system
-
Autosampler vials
Procedure:
-
Prepare Test Solutions:
-
Prepare a solution of your deuterated standard at a typical working concentration in the solvent(s) you wish to test.
-
Include a control solution in a stable, aprotic solvent like acetonitrile.
-
-
Time-Course Incubation:
-
Aliquot the test solutions into separate vials for each time point.
-
Incubate the vials at the temperature(s) relevant to your experimental workflow (e.g., room temperature, 4°C).
-
Suggested time points: 0, 1, 4, 8, and 24 hours.
-
-
Sample Analysis:
-
At each time point, immediately analyze the sample by LC-HRMS in full scan mode.
-
Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatograms for the fully deuterated standard (e.g., M+D) and any species that have lost deuterium (e.g., M+D-1, M+D-2).
-
Calculate the percentage of the standard that has undergone back-exchange at each time point by comparing the peak areas of the different isotopologues.
-
A significant increase in the lower mass isotopologues over time indicates instability.
-
Data Presentation: Impact of Storage Conditions on Standard Stability
The following table provides illustrative data on the stability of a hypothetical deuterated phospholipid standard under different storage conditions.
| Storage Condition | Solvent | Incubation Time (hours) | Percent of Original Deuterated Standard Remaining |
| -80°C | Acetonitrile | 24 | >99% |
| 4°C | Acetonitrile | 24 | >99% |
| Room Temperature | Acetonitrile | 24 | 98% |
| 4°C | Methanol/Water (1:1) | 24 | 90% |
| Room Temperature | Methanol/Water (1:1) | 24 | 75% |
| Room Temperature | pH 9 Buffer | 8 | 60% |
Note: The actual stability will depend on the specific lipid standard and the position of the deuterium labels.
Mandatory Visualization: H/D Exchange Troubleshooting Workflow
Caption: Workflow for troubleshooting deuterated standard instability due to H/D exchange.
Section 2: Chromatographic Issues
Even a perfect deuterated standard can fail to correct for variability if it does not behave identically to the analyte during chromatographic separation.
Frequently Asked Questions (FAQs)
Q4: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening?
A4: This phenomenon is known as the "chromatographic isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC).[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity and interaction with the stationary phase. In normal-phase liquid chromatography (NPLC), the opposite effect may be observed.
Q5: How can a small retention time shift affect my results?
A5: If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement) as they enter the mass spectrometer. This can lead to inaccurate quantification because the fundamental assumption that the internal standard's signal is affected in the same way as the analyte's signal is violated.
Troubleshooting Guide: Addressing Chromatographic Shifts
Experimental Protocol: Evaluating Chromatographic Co-elution
Objective: To assess the degree of chromatographic separation between an analyte and its deuterated internal standard.
Materials:
-
Analyte standard
-
Deuterated internal standard
-
LC-MS system
-
Your established chromatographic method
Procedure:
-
Prepare Samples:
-
Prepare a solution containing only the analyte.
-
Prepare a solution containing only the deuterated internal standard.
-
Prepare a solution containing a mixture of the analyte and the deuterated internal standard.
-
-
LC-MS Analysis:
-
Inject each sample onto the LC-MS system using your standard method.
-
Acquire data in a way that allows you to extract chromatograms for both the analyte and the deuterated standard (e.g., full scan or selected ion monitoring).
-
-
Data Analysis:
-
Overlay the chromatograms of the analyte and the deuterated standard from the mixed sample injection.
-
Measure the retention time at the apex of each peak.
-
Calculate the difference in retention time (ΔRT).
-
Visually inspect the peak shapes and the degree of overlap.
-
Data Presentation: Typical Retention Time Shifts
The following table provides illustrative examples of retention time (RT) shifts observed for different deuterated lipids in RPLC.
| Lipid Class | Deuteration Level | Typical RT Shift (seconds) |
| Phosphatidylcholine (PC) | d9 | 0.5 - 2.0 |
| Lysophosphatidylcholine (LPC) | d5 | 0.3 - 1.5 |
| Triglyceride (TG) | d5 | 1.0 - 3.0 |
| Free Fatty Acid | d8 | 0.8 - 2.5 |
Note: The magnitude of the shift depends on the number and position of deuterium atoms, the specific lipid molecule, and the chromatographic conditions.
Mandatory Visualization: Chromatographic Shift Mitigation
Caption: A logical workflow for addressing chromatographic separation of deuterated standards.
Section 3: Isotopic Purity and Matrix Effects
Frequently Asked Questions (FAQs)
Q6: How can I verify the isotopic purity of my deuterated standard?
A6: The isotopic purity is typically stated on the Certificate of Analysis (CoA) provided by the manufacturer. However, you can verify it using high-resolution mass spectrometry (HRMS).
Troubleshooting Guide: Verifying Isotopic Purity
Experimental Protocol: Isotopic Purity Verification by HRMS
Objective: To determine the isotopic purity of a deuterated standard.
Materials:
-
Deuterated standard
-
High-resolution mass spectrometer (HRMS)
-
Suitable solvent for direct infusion
Procedure:
-
Prepare Solution: Prepare a dilute solution of the deuterated standard in a suitable solvent.
-
Direct Infusion: Infuse the solution directly into the HRMS.
-
Acquire Spectrum: Acquire a high-resolution mass spectrum in full scan mode.
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated species and any peaks corresponding to partially deuterated or non-deuterated species.
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.
-
Q7: I suspect matrix effects are impacting my results, even with a deuterated standard. How can I investigate this?
A7: You can perform a post-extraction spike experiment to evaluate differential matrix effects.
Troubleshooting Guide: Investigating Matrix Effects
Experimental Protocol: Post-Extraction Spike Experiment
Objective: To determine if the analyte and deuterated standard are experiencing differential matrix effects.
Materials:
-
Blank matrix (e.g., plasma from a control animal)
-
Analyte standard
-
Deuterated internal standard
-
Your established sample preparation and LC-MS method
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and deuterated standard into a clean solvent.
-
Set B (Post-Extraction Spike): Process the blank matrix through your entire extraction procedure. Spike the analyte and deuterated standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated standard into the blank matrix before the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS method.
-
Data Analysis:
-
Matrix Effect (ME): ME = (Peak Area in Set B) / (Peak Area in Set A). An ME < 1 indicates ion suppression, while an ME > 1 indicates ion enhancement.
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).
-
Compare the ME for the analyte and the deuterated standard. If the values are significantly different, you have differential matrix effects.
-
Mandatory Visualization: General Lipidomics Workflow
Caption: A simplified workflow for a typical lipidomics experiment incorporating deuterated internal standards.
References
How to assess the stability of C18-Ceramide-d7 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of C18-Ceramide-d7 in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound, whether in solid form or in an organic solvent, should be stored at -20°C.[1][2][3][4][5][6] Product datasheets indicate a stability of at least one to four years when stored properly at this temperature.[1][4][5]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents. The choice of solvent will depend on the requirements of your specific application. Below is a summary of reported solubilities for similar C18 ceramides.
| Solvent | Reported Solubility of C18 Ceramide | Reference |
| Dimethylformamide (DMF) | ~0.15 mg/mL | [1][3] |
| Ethanol | ~20 mg/mL (for C6 ceramide) | [4] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL (for C6 ceramide) | [4] |
| Chloroform | Soluble (Slightly, Heated, Sonicated) | [7] |
| Methanol | Sparingly soluble | [7] |
Note: this compound has poor solubility in aqueous solutions.[4] To prepare aqueous buffers containing this lipid, it is recommended to first dissolve it in an organic solvent like ethanol and then dilute it with the aqueous buffer.[4] It is advised not to store the aqueous solution for more than a day.[4]
Q3: How can I assess the stability of my this compound solution?
A3: The stability of this compound in solution can be assessed by monitoring its concentration and purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[8][9][10] Thin-Layer Chromatography (TLC) can also be used for a more qualitative or semi-quantitative assessment.[6] A formal stability study involves analyzing the solution at various time points and under different storage conditions (e.g., -20°C, 4°C, room temperature).
Q4: What are the potential degradation pathways for this compound?
A4: Ceramides can undergo degradation through hydrolysis of the amide bond, which would separate the fatty acid chain from the sphingosine backbone.[11] They are also susceptible to oxidation.[12] Environmental factors such as elevated temperature, light, and exposure to air can accelerate degradation.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound (powder)
-
Methanol (LC-MS grade)
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance and transfer it to a clean glass vial.
-
Add the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Purge the vial with an inert gas to displace air and minimize oxidation.[1][4][5]
-
Tightly cap the vial and vortex thoroughly to dissolve the powder.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in the dark.
Protocol 2: Stability Assessment of this compound Solution by LC-MS/MS
This protocol outlines a method to assess the stability of a this compound solution over time.
Objective: To quantify the concentration of this compound in a solution at different time points and storage conditions to determine its stability.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent as described in Protocol 1.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At each time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Prepare a dilution series from a freshly prepared this compound solution to serve as a calibration curve.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a QTRAP or Q-TOF system).[8]
-
Chromatographic Separation:
-
Column: A C18 or C8 reversed-phase column is typically used for ceramide analysis.[13]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid).[13][14]
-
Flow Rate: A typical flow rate is around 0.3-0.6 mL/min.[13][14]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the stability samples and QC samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
A significant decrease in concentration over time indicates instability under those conditions.
-
Troubleshooting Guide
Issue 1: this compound powder will not dissolve completely.
-
Possible Cause: Insufficient solvent volume or inappropriate solvent.
-
Solution:
-
Ensure that you are using a recommended solvent such as DMF, ethanol, or a chloroform/methanol mixture.
-
Try gently warming the solution and sonicating to aid dissolution.
-
Increase the solvent volume to prepare a more dilute solution.
-
Issue 2: The solution appears cloudy or shows precipitation after storage.
-
Possible Cause: The storage temperature is too high, leading to decreased solubility, or the concentration is above the solubility limit for that solvent and temperature.
-
Solution:
-
Always store solutions at -20°C unless otherwise specified for your experiment.
-
If precipitation occurs upon thawing, gently warm and sonicate the solution before use to ensure it is fully redissolved.
-
Consider preparing a more dilute stock solution.
-
Issue 3: Inconsistent results in bioassays.
-
Possible Cause: Degradation of the this compound solution.
-
Solution:
-
Prepare fresh solutions from solid material for critical experiments.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect solutions from light and air exposure.
-
Perform a stability check of your solution using an analytical method like LC-MS/MS.
-
Issue 4: High background signal in fluorescence-based assays (if using a fluorescently labeled ceramide).
-
Possible Cause: The concentration of the ceramide solution is too high, leading to non-specific binding.
-
Solution:
-
Titrate the concentration of the ceramide solution to find the optimal concentration for your assay.
-
Include thorough washing steps in your experimental protocol to remove unbound ceramide.[15]
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. C18 Ceramide-d7 (d18:1-d7/18:0) powder Avanti Polar Lipids [sigmaaldrich.com]
- 7. C18 CERAMIDE CAS#: 2304-81-6 [m.chemicalbook.com]
- 8. accesson.kr [accesson.kr]
- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Induction of Ceramide Degradation Leads to Improved Systemic Metabolism and Reduced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Minimizing ion suppression for C18-Ceramide in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression and ensure accurate quantification of C18-Ceramide in biological matrices.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of C18-Ceramide, offering potential causes and actionable solutions.
Q1: My C18-Ceramide signal is significantly lower in my biological samples (e.g., plasma, cell lysate) compared to the standard in a pure solvent. What is causing this?
A1: This is a classic indication of ion suppression , where components in your sample matrix interfere with the ionization of C18-Ceramide in the mass spectrometer's ion source.[1][2] Co-eluting matrix components, such as phospholipids and other lipids, compete with your analyte for ionization, leading to a reduced signal.[2][3]
Q2: How can I confirm that ion suppression is affecting my C18-Ceramide analysis?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[3]
-
Procedure:
-
Continuously infuse a standard solution of C18-Ceramide into the MS detector, bypassing the LC column, to establish a stable signal baseline.
-
Inject a blank, extracted biological matrix sample onto the LC column.
-
Monitor the C18-Ceramide signal. Any significant drop in the baseline indicates the retention time at which interfering matrix components are eluting and causing ion suppression.[1]
-
Q3: What are the most effective ways to reduce ion suppression for C18-Ceramide?
A3: A multi-faceted approach combining sample preparation, chromatography, and the use of appropriate internal standards is most effective.
-
1. Robust Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[1][2]
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for cleaning up complex samples. Reversed-phase (e.g., C18) or specialized lipid removal cartridges can be used to isolate C18-Ceramide while washing away phospholipids and salts.[1]
-
Liquid-Liquid Extraction (LLE): A common technique for lipid extraction. The Bligh-Dyer or Folch methods, which use a chloroform/methanol/water solvent system, are frequently employed.[4][5]
-
Protein Precipitation (PPT): A simpler method, but it may not remove as many interfering lipids as SPE or LLE, potentially leading to more significant ion suppression.[3]
-
-
2. Chromatographic Optimization:
-
3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for ion suppression.[1] A SIL-IS for C18-Ceramide (e.g., C18-Ceramide-d7) will have nearly identical chemical properties and chromatographic behavior to the analyte. It will be affected by ion suppression to the same extent, allowing for accurate correction of the signal and reliable quantification.
Q4: I am observing poor reproducibility and high variability in my C18-Ceramide measurements across different samples. What could be the cause?
A4: This issue often stems from sample-to-sample variation in the matrix composition, leading to inconsistent levels of ion suppression.
-
Solutions:
-
Implement a More Rigorous Sample Preparation Method: A thorough cleanup using SPE is highly recommended to minimize these variations.[1]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting variability in ion suppression between individual samples.[1]
-
Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[3]
-
Frequently Asked Questions (FAQs)
Q1: What type of internal standard is best for C18-Ceramide quantification?
A1: A stable isotope-labeled (SIL) C18-Ceramide, such as this compound, is the ideal internal standard.[6] If a SIL-IS is not available, a non-endogenous, structurally similar ceramide, like C17-Ceramide, can be used.[4][7] However, a SIL-IS will provide the most accurate correction for matrix effects and extraction efficiency.
Q2: Which ionization mode is better for C18-Ceramide analysis, positive or negative?
A2: Positive electrospray ionization (ESI) mode is generally preferred for ceramide analysis as it has been reported to provide higher sensitivity, yielding a protonated molecular ion as the major ion.[7]
Q3: Can I just dilute my sample to reduce ion suppression?
A3: Dilution can be a simple first step to reduce the concentration of interfering matrix components. However, this also dilutes your C18-Ceramide, which may compromise the sensitivity of your assay, especially for low-abundance samples.[1] More robust sample preparation techniques are generally required for reliable quantification.
Q4: What are some common sources of contamination that can interfere with C18-Ceramide analysis?
A4: Contamination can arise from various sources, including solvents, glassware, and plasticware. It is crucial to use high-purity solvents and meticulously clean all equipment. Plasticizers leaching from tubes or well plates can also be a source of interference.[3] Running procedural blanks is essential to identify and troubleshoot contamination issues.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the effectiveness of different sample preparation techniques for ceramide analysis.
Table 1: Recovery of Ceramides from Biological Matrices Using Different Extraction Methods
| Ceramide Species | Matrix | Extraction Method | Average Recovery (%) | Reference |
| C18-Ceramide | Human Plasma | Bligh and Dyer with silica gel chromatography | 78 - 91 | [4] |
| C18-Ceramide | Rat Liver | Bligh and Dyer | 70 - 99 | [4] |
| C18-Ceramide | Rat Muscle | Bligh and Dyer | 71 - 95 | [4] |
| C18-Ceramide | Mammalian Cells | Methanol/Chloroform (double extraction) | 92.2 - 105.2 | [6][7] |
| Multiple Ceramides | FL Cells | Not Specified | 98.2 - 100.5 | [8] |
Table 2: Comparison of a Novel SPE Method with Traditional LLE Methods for Lipid Recovery from Human Plasma
| Lipid Class (including Ceramides) | SPE Method (Bond Elut) | LLE Method (Bligh-Dyer) | LLE Method (Folch) | LLE Method (Matyash) | Reference |
| Average Recovery (%) | >80% for most classes | Variable, often lower than SPE | Variable | Variable | [9] |
| Reproducibility (RSD %) | <10% | Often >15-20% | Often >15-20% | Often >15-20% | [9] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of C18-Ceramide from Mammalian Cells
This protocol is adapted from a method for extracting lipids from mammalian cells for C18-Ceramide analysis.[7]
Materials:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Acetonitrile (HPLC grade)
-
C17-Ceramide internal standard (IS) solution (e.g., 500 ng/mL in ethanol)
-
5.5 mL glass vials with screw tops
-
Phosphate Buffered Saline (PBS)
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Wash cultured cells with ice-cold PBS.
-
Add 1 mL of methanol to the plate/flask, scrape the cells, and transfer the cell suspension to a 5.5 mL glass vial.
-
-
Internal Standard Spiking:
-
Sonicate the cell suspension for 5 minutes.
-
Add a known amount of C17-Ceramide IS (e.g., 20 µL of a 500 ng/mL solution to achieve a final concentration of 10 ng).
-
-
Lipid Extraction:
-
Add 2 mL of chloroform to the cell suspension.
-
Vortex for 5 seconds, followed by sonication for 30 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Phase Separation and Re-extraction:
-
Carefully collect the lower chloroform layer and transfer it to a clean glass tube.
-
Add 1 mL of methanol and 2 mL of chloroform to the remaining upper layer for re-extraction.
-
Repeat the vortexing, sonication, and centrifugation steps.
-
Combine the second lower chloroform layer with the first one.
-
-
Drying and Reconstitution:
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried lipid residue in 1 mL of acetonitrile.
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Reversed-Phase HPLC-MS/MS Analysis of C18-Ceramide
This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of C18-Ceramide.[7]
LC Conditions:
-
Column: Pursuit 3 Diphenyl (50 x 2.0 mm, 3 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid and 25 mM ammonium acetate in water.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 25 µL.
-
Gradient:
-
0.10 min: 30% B
-
1.10 min: 95% B
-
3.00 min: 95% B
-
3.20 min: 30% B
-
5.00 min: 30% B (End of run)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C18-Ceramide: Precursor ion (m/z) 566.5 → Product ion (m/z) 264.2
-
C17-Ceramide (IS): Precursor ion (m/z) 552.5 → Product ion (m/z) 264.2
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dealing with co-eluting isomers in ceramide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of co-eluting isomers in ceramide analysis.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting isomers in the context of ceramide analysis?
A1: In ceramide analysis, co-eluting isomers are different ceramide molecules that have the same mass-to-charge ratio (m/z) and are not separated by the liquid chromatography (LC) column, meaning they elute at the same time. This makes it difficult to distinguish and quantify them using mass spectrometry (MS) alone. The structural diversity of ceramides, arising from variations in fatty acid chain length, saturation, and hydroxylation, as well as different sphingoid bases, leads to a large number of potential isomers.[1][2]
Q2: Why is the separation of ceramide isomers important?
A2: Separating ceramide isomers is crucial because different isomers can have distinct biological functions.[1] For example, ceramides with different acyl chain lengths play different roles in cellular processes like apoptosis (programmed cell death).[3][4] The balance between specific ceramide species can be critical in determining cell fate.[3] Therefore, accurate quantification of individual isomers is essential for understanding their roles in health and disease.
Q3: What are the main analytical techniques used for ceramide analysis?
A3: The gold standard for ceramide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[5] Other techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Thin-Layer Chromatography (TLC) can also be used, but they may lack the resolution and sensitivity of LC-MS/MS for complex biological samples.[5]
Q4: What are the primary challenges in separating co-eluting ceramide isomers?
A4: The main challenges stem from the subtle structural differences between isomers, which can lead to very similar physicochemical properties. This makes them difficult to separate using standard reversed-phase liquid chromatography. Additionally, the low abundance of some ceramide species in biological samples requires highly sensitive analytical methods.[1] Sample preparation is also critical to avoid degradation and ensure accurate measurements.[1]
Troubleshooting Guide
Q1: My ceramide peaks are broad, tailing, or splitting. What are the possible causes and solutions?
A1: Poor peak shape is a common issue in LC-MS analysis and can be caused by several factors. A systematic approach to troubleshooting is recommended.[6][7][8]
Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in LC-MS analysis.
Q2: I have confirmed co-elution of ceramide isomers. How can I improve their separation?
A2: Improving the separation of co-eluting isomers often requires a multi-step approach focusing on chromatographic optimization.
Strategies to Resolve Co-eluting Ceramide Isomers
Caption: Strategies for resolving co-eluting ceramide isomers.
Here are some specific actions you can take:
-
Modify the LC Gradient: A shallower, longer gradient can often improve the resolution of closely eluting peaks.[6] Experimenting with different organic solvents in your mobile phase (e.g., acetonitrile vs. methanol) can also alter selectivity.
-
Change the Column:
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating lipids by class based on the polarity of their headgroups.[10][11][12]
-
Chiral Chromatography: If you suspect you are dealing with enantiomers, a chiral stationary phase is necessary for their separation.[13][14][15]
-
-
Ion Mobility Spectrometry (IMS): Coupling IMS to your LC-MS system provides an additional dimension of separation based on the ion's size, shape, and charge, which can resolve isomers that are inseparable by chromatography alone.[16]
Q3: My quantification is inconsistent. What should I check?
A3: Inconsistent quantification can be due to a variety of factors, from sample preparation to mass spectrometer performance.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure a consistent and validated lipid extraction procedure is used for all samples and standards.[9] The Bligh and Dyer method is a common choice.[9] |
| Internal Standard Issues | Use a stable isotope-labeled or odd-chain ceramide internal standard that is not naturally present in your samples.[9] Ensure the internal standard is added at the very beginning of the sample preparation process to account for extraction efficiency. |
| Matrix Effects | Matrix effects, where other components in the sample suppress or enhance the ionization of your analyte, can lead to inaccurate quantification.[6] Perform a post-extraction spike experiment to assess matrix effects. If significant, further sample cleanup may be necessary. |
| Mass Spectrometer Calibration | Ensure the mass spectrometer is properly calibrated. Fluctuations in calibration can lead to inconsistent measurements.[6] |
| Detector Saturation | If the concentration of your analyte is too high, the detector can become saturated, leading to a non-linear response. Dilute your samples and re-inject. |
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer)
This protocol describes a common method for extracting ceramides and other lipids from plasma samples.[9]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a glass tube, add 50 µL of plasma.
-
Spike the sample with an appropriate amount of internal standard (e.g., C17:0 ceramide).[9]
-
-
Extraction:
-
Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture to the plasma.
-
Vortex thoroughly for 1 minute and keep on ice.
-
Add 0.5 mL of chloroform and vortex again.
-
Add 0.5 mL of water to induce phase separation and vortex.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge again.
-
Combine the second organic phase with the first.
-
-
Drying and Reconstitution:
-
Dry the pooled organic phases under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of mobile phase (e.g., 100 µL of methanol) for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Method for Ceramide Analysis
This is a general method that can be adapted and optimized for your specific instrument and ceramide species of interest.
Workflow for Ceramide Analysis
Caption: A general workflow for LC-MS/MS based ceramide analysis.
LC Conditions:
| Parameter | Example Condition |
| Column | Reversed-phase C8 or C18, 2.1 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.2% formic acid and 1 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate[9][17] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5-10 µL |
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 4.0 | 100 |
| 16.0 | 100 |
| 16.1 | 50 |
| 21.0 | 50 |
Note: This is an example gradient and should be optimized for your specific application.[9]
MS/MS Conditions (Positive Ion Mode):
| Parameter | Example Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV[9][18] |
| Source Temperature | 120 - 300°C[9][18] |
| Desolvation Temperature | 250°C[9] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions:
The most common fragmentation for ceramides in positive ion mode is the loss of the fatty acyl chain and water, resulting in a characteristic product ion at m/z 264.2.[9][18]
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cer(d18:1/16:0) | 538.5 | 264.2 | 25-35 |
| Cer(d18:1/18:0) | 566.5 | 264.2 | 25-35 |
| Cer(d18:1/24:0) | 650.6 | 264.2 | 25-35 |
| Cer(d18:1/24:1) | 648.6 | 264.2 | 25-35 |
| C17-Cer (IS) | 552.5 | 264.2 | 25-35 |
Note: Precursor ions represent the [M+H]+ adduct. Collision energies should be optimized for your specific instrument.[18]
Ceramide Signaling Pathway
Ceramides are not just structural lipids; they are also critical signaling molecules, particularly in the regulation of apoptosis.[1][19] The generation of specific ceramide species can trigger a cascade of events leading to programmed cell death. Understanding this pathway is often a key motivation for ceramide analysis.
Simplified Ceramide-Mediated Apoptosis Pathway
Caption: A simplified diagram of ceramide's role in initiating apoptosis.
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 15. scitechnol.com [scitechnol.com]
- 16. Structural Characterization and Analysis of Different Epimers of Neutral Glycosphingolipid LcGg4 by Ion Mobility Spectrometry-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Simultaneous quantitative analysis of different ceramide species in cells by high-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Ceramide Quantification: Method Validation Using C18-Ceramide-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ceramides, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using C18-Ceramide-d7 as an internal standard. The information presented is intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.
Introduction to Ceramide Quantification
Ceramides are a class of bioactive sphingolipids involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Accurate and precise quantification of specific ceramide species is crucial for understanding their roles in health and disease and for the development of novel therapeutics. Various analytical techniques have been developed for this purpose, each with its own advantages and limitations. This guide will compare the performance of the widely used LC-MS/MS method with other alternatives, supported by experimental data.
Method Validation: LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
Experimental Protocol: Method Validation for Ceramide Quantification using LC-MS/MS
This protocol outlines the key steps for validating a method for the quantification of C18-ceramide using this compound as an internal standard.
1. Preparation of Standard Solutions and Quality Controls:
-
Prepare a stock solution of C18-ceramide and this compound in an appropriate organic solvent (e.g., ethanol or chloroform:methanol mixture).
-
Generate a series of calibration standards by serially diluting the C18-ceramide stock solution to cover the expected concentration range in the samples.
-
Spike each calibration standard with a constant concentration of the this compound internal standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking a representative matrix (e.g., plasma, cell lysate) with known amounts of C18-ceramide.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate, cell lysate) on ice.
-
To a specific volume of the sample, add the this compound internal standard solution.
-
Perform lipid extraction using a suitable method, such as protein precipitation with a solvent like isopropanol or a liquid-liquid extraction like the Bligh-Dyer method.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the ceramides using a C18 reversed-phase column. A typical mobile phase system consists of a gradient of water with a small amount of formic acid and an organic solvent mixture like acetonitrile and isopropanol.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both C18-ceramide and this compound.
4. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (C18-ceramide/C18-Ceramide-d7) against the concentration of C18-ceramide. The linearity is assessed by the coefficient of determination (R²), which should be >0.99.
-
Precision and Accuracy: Analyze the QC samples in multiple replicates on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). The coefficient of variation (CV) for precision should be <15%, and the accuracy should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, signal-to-noise ratio of 3) and quantified with acceptable precision and accuracy (LOQ, signal-to-noise ratio of 10).
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the response of the analyte spiked into the matrix before extraction with the response of the analyte spiked after extraction. Recovery should be consistent and reproducible.
-
Matrix Effect: Assess the influence of co-eluting matrix components on the ionization of the analyte by comparing the response of the analyte in a pure solution to the response in a post-extraction spiked matrix sample.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).
Performance Comparison of Ceramide Quantification Methods
The choice of an analytical method for ceramide quantification depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. The following tables summarize the performance characteristics of the LC-MS/MS method with this compound and compare it with alternative techniques.
Table 1: Performance Data for LC-MS/MS Method using Deuterated Internal Standards
| Parameter | This compound Method Performance | Alternative Deuterated Standards (e.g., D7-Ceramides) | Non-Physiological Standards (e.g., C17, C25-Ceramide) |
| Linearity (R²) | >0.99[1][2][3] | >0.99[1][2][3] | >0.99 |
| Precision (CV%) | Intra- and Inter-day <15%[1][2] | Intra- and Inter-day <15%[1][2] | Intra- and Inter-day <15% |
| Accuracy (%) | 85-115%[1] | 85-115%[1] | 80-120% |
| Recovery (%) | Typically 98-109%[1][2] | Typically 98-109%[1][2] | 70-99% |
| LOD/LOQ | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range | pg/mL to low ng/mL range |
Table 2: Comparison with Alternative Quantification Methods
| Method | Principle | Linearity (R²) | Precision (CV%) | Sensitivity (LOD/LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | >0.99[1][2][3] | <15%[1][2] | High (pg/mL to ng/mL) | High specificity and sensitivity, accurate quantification. | Requires expensive instrumentation and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of ceramides by gas chromatography followed by mass spectrometric detection. | Good | Good | High | Excellent for fatty acid profiling of ceramides. | Requires derivatization, which can be time-consuming and introduce variability. Not suitable for non-volatile ceramides. |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Chromatographic separation of fluorescently labeled ceramides. | Good | <15% | Moderate (pmol range) | Good resolution, relatively lower cost than MS. | Requires derivatization, lower sensitivity and specificity compared to MS. |
| Enzymatic Assays (e.g., Diacylglycerol Kinase Assay) | Enzymatic conversion of ceramide to a measurable product (e.g., radiolabeled). | N/A | Variable | Moderate | Does not require sophisticated instrumentation. | Measures total ceramide, lacks specificity for individual species, can have cross-reactivity. |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a solid support followed by visualization. | Semi-quantitative | Poor | Low | Simple and inexpensive for qualitative analysis. | Not suitable for accurate quantification, labor-intensive. |
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key signaling and workflow aspects.
Caption: Experimental workflow for ceramide quantification using LC-MS/MS.
Conclusion
The quantification of ceramides is a critical aspect of lipidomic research. The LC-MS/MS method, particularly when employing a stable isotope-labeled internal standard like this compound, offers the highest level of accuracy, precision, and specificity. While alternative methods such as GC-MS and HPLC-FLD have their merits, they often require derivatization and may not achieve the same level of performance as LC-MS/MS. The detailed protocol and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions about the most suitable method for their ceramide quantification needs and to properly validate their chosen method.
References
- 1. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Ceramide Measurements: Evaluating Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate measurement of ceramides is crucial for advancing our understanding of their role in cellular signaling and disease. This guide provides an objective comparison of the primary analytical methods used for ceramide quantification, supported by available inter-laboratory comparison data and detailed experimental protocols. The aim is to equip researchers with the necessary information to select the most appropriate method for their studies and to facilitate the harmonization of ceramide measurements across different laboratories.
Ceramides are a class of bioactive lipids that play a central role in various cellular processes, including apoptosis, cell proliferation, and stress responses. Consequently, dysregulation of ceramide metabolism has been implicated in numerous diseases, such as diabetes, cardiovascular disease, and cancer. The growing interest in ceramides as biomarkers and therapeutic targets necessitates reliable and reproducible measurement methods. This guide focuses on the two most prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Performance of Ceramide Measurement Platforms
The choice of an analytical platform for ceramide measurement significantly impacts the precision, specificity, and reproducibility of the results. Below is a summary of the performance characteristics of the most common methods based on published data and manufacturer specifications.
Table 1: Inter-Laboratory Performance of LC-MS/MS for Ceramide Measurement
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for ceramide quantification due to its high specificity and sensitivity. An extensive inter-laboratory study involving 34 laboratories from 19 countries provides a robust assessment of the reproducibility of this method for four clinically relevant ceramide species in human plasma (NIST SRM 1950)[1][2][3][4][5]. The study highlights the importance of using authentic labeled synthetic standards for calibration to reduce variability[1][3].
| Ceramide Species | Mean Concentration (µmol/L) | Intra-laboratory CV (%) | Inter-laboratory CV (%) |
| Cer(d18:1/16:0) | 0.244 | ≤ 4.2 | 9.2 - 13.8 |
| Cer(d18:1/18:0) | 0.0835 | ≤ 4.2 | 9.8 - 11.6 |
| Cer(d18:1/24:0) | 2.42 | ≤ 4.2 | 10.1 - 11.4 |
| Cer(d18:1/24:1) | 0.855 | ≤ 4.2 | 8.5 - 14.9 |
CV: Coefficient of Variation. Data is derived from a multi-laboratory study using both a standard operating procedure and in-house methods with multi-point calibration[1].
Table 2: Performance Characteristics of Ceramide ELISA Kits
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and more accessible alternative to LC-MS/MS. However, their performance can be influenced by the specificity of the antibody and potential cross-reactivity with other lipid species. The data presented here are based on manufacturer-provided information for commercially available competitive ELISA kits. Independent, direct comparative studies with LC-MS/MS are limited.
| Parameter | Performance Characteristic |
| Intra-assay Precision (CV%) | 4.4 - 5.6%[6] |
| Inter-assay Precision (CV%) | 6.6 - 7.9%[6] |
| Sensitivity (Lower Limit of Detection) | 1.0 ng/mL[6][7] |
| Spike Recovery | 94 - 103%[6] |
| Cross-reactivity | No significant cross-reactivity with analogues reported by the manufacturer, but comprehensive independent verification is often lacking[6][7]. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are representative protocols for the main analytical methods discussed.
LC-MS/MS Method for Ceramide Quantification in Human Plasma
This protocol is based on a validated method for the simultaneous measurement of multiple ceramide species[8][9].
1. Sample Preparation (Lipid Extraction):
-
To 50 µL of plasma, add a known amount of an internal standard (e.g., C17:0 ceramide).
-
Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Bligh and Dyer method).
-
Isolate the lipid-containing organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for injection (e.g., methanol/acetonitrile).
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time to separate the different ceramide species.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for each ceramide species and the internal standard.
-
Data Analysis: The concentration of each ceramide species is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.
Ceramide ELISA Protocol (Competitive Assay)
This protocol outlines the general steps for a competitive ELISA, as described in commercially available kit manuals[6][7].
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. A standard curve is generated by performing serial dilutions of the provided ceramide standard.
2. Assay Procedure:
-
Add the ceramide standards and samples to the wells of a microplate pre-coated with a ceramide antibody.
-
Add a fixed amount of biotinylated ceramide to each well. This will compete with the ceramide in the sample for binding to the antibody.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which binds to the biotinylated ceramide captured by the antibody.
-
Incubate and wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of ceramide in the sample.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of ceramide in the samples is then determined by interpolating their absorbance values from the standard curve.
Ceramide Signaling Pathways and Experimental Workflow
To provide a broader context for ceramide measurement, the following diagrams illustrate a key signaling pathway involving ceramides and a typical experimental workflow for their analysis.
References
- 1. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 2. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards | NIST [nist.gov]
- 4. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 5. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. mybiosource.com [mybiosource.com]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: C18-Ceramide-d7 vs. C17-Ceramide in Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in the precise quantification of ceramides, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of two commonly employed internal standards: the stable isotope-labeled C18-Ceramide-d7 and the odd-chain C17-Ceramide.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction and derivatization to chromatographic separation and mass spectrometric detection—without being naturally present in the sample. This comparison delves into the theoretical advantages and potential drawbacks of each standard, supported by experimental data from published literature, to guide researchers in selecting the optimal internal standard for their specific applications.
Principle of Internal Standardization
Internal standards are essential in mass spectrometry-based quantification to correct for variations in sample preparation, injection volume, and instrument response. By adding a known amount of an internal standard to each sample, the analyte's response can be normalized to that of the standard, leading to more accurate and precise measurements.
The two primary strategies for internal standardization in lipidomics involve the use of:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C). This near-identical chemical nature ensures they co-elute chromatographically and have very similar ionization efficiencies to the endogenous analyte. This compound falls into this category.
-
Odd-Chain or Structurally Related Internal Standards: These are compounds that are structurally similar to the analyte but are not naturally present in the biological system being studied. C17-Ceramide, with its odd-numbered acyl chain, is a classic example of this type.
Performance Comparison: this compound vs. C17-Ceramide
The choice between a stable isotope-labeled and an odd-chain internal standard involves a trade-off between ideal chemical mimicry and potential practical challenges.
This compound: The "Gold Standard" Approach
Deuterium-labeled C18-Ceramide is designed to be the perfect counterpart to endogenous C18-Ceramide. Its key advantages lie in its near-identical physicochemical properties.
Advantages:
-
Co-elution with Analyte: this compound typically co-elutes with the endogenous C18-Ceramide, ensuring that both experience the same matrix effects during ionization.
-
Similar Ionization Efficiency: As a close chemical analog, it is expected to have an ionization efficiency very similar to the native compound, leading to more accurate correction.
-
Analyte-Specific Correction: It provides the most accurate correction for the specific analyte it is designed to match (C18-Ceramide).
Potential Disadvantages:
-
Chromatographic Isotope Effect: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the non-labeled analyte, particularly in reversed-phase chromatography. This can result in incomplete co-elution and potentially different matrix effects. However, for the seven deuterium atoms in this compound, this effect is generally minimal.
-
Cost and Availability: Stable isotope-labeled standards are typically more expensive than their non-labeled counterparts.
-
Limited to Specific Analytes: this compound is ideal for quantifying C18-Ceramide but may not be the perfect standard for other ceramide species with different chain lengths, which may have different extraction efficiencies and chromatographic behaviors.
C17-Ceramide: The "Non-Natural" Workhorse
C17-Ceramide has long been a popular choice for an internal standard because odd-chain fatty acids are generally found in very low abundance in most mammalian tissues.
Advantages:
-
Low Endogenous Abundance: In most common biological samples like human plasma and many cell lines, C17-Ceramide is considered non-physiological, minimizing the risk of interference from endogenous levels.
-
Cost-Effective: It is generally less expensive than stable isotope-labeled standards.
-
Broad Applicability: It can be used to normalize a range of even-chain ceramides, assuming their extraction and ionization behaviors are similar.
Potential Disadvantages:
-
Natural Occurrence: Contrary to common assumptions, some studies have reported the presence of odd-chain ceramides, including C17-Ceramide, in specific tissues like the skin. Researchers should verify its absence in their specific biological matrix.
-
Differences in Physicochemical Properties: As a homolog with a different chain length, its extraction efficiency, chromatographic retention time, and ionization efficiency may differ from the even-chain ceramides being quantified. This can lead to less accurate correction compared to a SIL standard.
Quantitative Data Summary
The following tables summarize validation data from studies utilizing either this compound or C17-Ceramide as internal standards for the quantification of ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that these data are from different studies with varying experimental conditions, and direct comparison should be made with caution.
Table 1: Method Validation Parameters using this compound as Internal Standard
| Parameter | C16:0-Ceramide | C18:0-Ceramide | C24:0-Ceramide | C24:1-Ceramide | Reference |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 | [1][2] |
| Intra-assay Precision (%CV) | <15% | <15% | <15% | <15% | [1] |
| Inter-assay Precision (%CV) | <15% | <15% | <15% | <15% | [1] |
| Accuracy (% Recovery) | 98-109% | 98-109% | 98-109% | 98-109% | [1] |
| Lower Limit of Quantification (LLOQ) | 2.3 ng/mL | 2.3 ng/mL | 1.4 ng/mL | 1.4 ng/mL | [3] |
Table 2: Method Validation Parameters using C17-Ceramide as Internal Standard
| Parameter | C14:0-Cer | C16:0-Cer | C18:0-Cer | C18:1-Cer | C20:0-Cer | Reference |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 | [4] |
| Intra-assay Precision (%CV) | 2.9-6.8% | 3.1-5.4% | 3.4-6.2% | 3.2-5.8% | 4.1-7.2% | [5][6] |
| Inter-assay Precision (%CV) | 4.5-8.1% | 4.2-7.5% | 4.8-8.3% | 4.6-7.9% | 5.3-9.1% | [5][6] |
| Accuracy (% of Nominal) | 93-107% | 94-106% | 92-108% | 93-107% | 91-109% | [5][6] |
| Recovery from Plasma | 78-91% | 78-91% | 78-91% | 78-91% | 78-91% | [5][6] |
| Limit of Detection (LOD) | 5-50 pg/mL | 5-50 pg/mL | 5-50 pg/mL | 5-50 pg/mL | 5-50 pg/mL | [5][6] |
| Limit of Quantification (LOQ) | 5-50 pg/mL | 5-50 pg/mL | 5-50 pg/mL | 5-50 pg/mL | 5-50 pg/mL | [5][6] |
Experimental Protocols
Below are representative experimental protocols for the quantification of ceramides using either this compound or C17-Ceramide as internal standards.
Protocol 1: Ceramide Quantification using this compound Internal Standard
This protocol is adapted from a method for the analysis of ceramides in human plasma.[1]
1. Sample Preparation and Lipid Extraction:
-
To 10 µL of plasma, add 10 µL of a methanolic solution containing the this compound internal standard (and other deuterated ceramide standards if quantifying multiple species).
-
Add 200 µL of a precipitation solvent (e.g., isopropanol) and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Perform reversed-phase liquid chromatography using a C18 column.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the ceramide species.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each ceramide and its corresponding deuterated internal standard. For C18-Ceramide, the transition is typically m/z 566.6 -> 264.4, and for this compound, it is m/z 573.6 -> 264.4.
-
Protocol 2: Ceramide Quantification using C17-Ceramide Internal Standard
This protocol is based on a method for analyzing multiple ceramide species in biological samples.[5][6]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or cell lysate, add a known amount of C17-Ceramide internal standard in ethanol.
-
Perform a Bligh-Dyer extraction by adding a mixture of chloroform and methanol (1:2, v/v).
-
After vortexing and centrifugation, collect the lower organic phase.
-
Evaporate the solvent under nitrogen and reconstitute the lipid extract in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Employ a reversed-phase C18 or C8 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Run a gradient elution to separate the different ceramide species.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ESI mode.
-
Use MRM to monitor the precursor-to-product ion transitions for the ceramides of interest and for C17-Ceramide (e.g., m/z 552.5 -> 264.4).
-
Visualizing Key Processes
To better understand the context of ceramide analysis, the following diagrams illustrate a key ceramide signaling pathway and a typical experimental workflow.
References
- 1. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
C18-Ceramide-d7: A Comparative Analysis of Linearity and Recovery in Mass Spectrometry-Based Quantification
In the realm of lipidomics, particularly in the study of sphingolipid signaling pathways, accurate and reproducible quantification of ceramides is paramount. As key bioactive lipids involved in a myriad of cellular processes including apoptosis, cell proliferation, and stress responses, the precise measurement of ceramide levels is critical for researchers in both academic and drug development settings. The use of stable isotope-labeled internal standards is a cornerstone of robust mass spectrometry (MS)-based quantification. This guide provides a comparative analysis of C18-Ceramide-d7, a commonly utilized internal standard, focusing on its performance in linearity and recovery experiments against other alternatives.
Performance Benchmarks: Linearity and Recovery
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, exhibiting similar extraction efficiency and ionization response. This ensures that variations in sample processing are normalized, leading to accurate quantification. Linearity of the analytical method, demonstrated by the coefficient of determination (R²), and the recovery of the standard are key performance indicators.
Table 1: Comparison of Linearity for Ceramide Quantification Using Different Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (R²) |
| This compound | Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1) | Human Plasma | > 0.99[1][2][3] |
| C17 Ceramide & C25 Ceramide | C14, C16, C18, C18:1, C20, C24, C24:1 Ceramides | Human Plasma, Rat Tissues | Not explicitly stated, but method validated for linearity[4][5] |
| C17 Ceramide | C18 Ceramide | Mammalian Cells | 0.9976[6] |
Table 2: Comparison of Recovery for Ceramide Quantification Using Different Internal Standards
| Internal Standard Type | Matrix | Recovery Rate (%) |
| D7-labeled Ceramides (including C18-d7) | Human Plasma | 98 - 109[1][2] |
| C17 & C25 Ceramides | Human Plasma | 78 - 91[4][5] |
| C17 & C25 Ceramides | Rat Liver | 70 - 99[4][5] |
| C17 & C25 Ceramides | Rat Muscle | 71 - 95[4][5] |
| C17 Ceramide | Mammalian Cells | 92.2 - 98.9[6] |
| C18 Ceramide (analyte) | Mammalian Cells | 92.2 - 105.2[6] |
As evidenced by the data, this compound and other deuterated ceramide standards demonstrate excellent linearity (R² > 0.99) and high, consistent recovery rates (98-109%) in human plasma.[1][2] This suggests that deuterated standards very closely mimic the behavior of their endogenous counterparts during extraction and analysis. While odd-chain ceramides like C17 and C25 also provide good linearity and recovery, the recovery rates can be slightly lower and more variable across different matrices compared to the deuterated standards.[4][5]
Experimental Protocols
The following sections detail the typical methodologies employed in linearity and recovery experiments for ceramide quantification using LC-MS/MS.
Lipid Extraction from Biological Matrices
A common and effective method for extracting ceramides from various biological samples is the Bligh and Dyer method.
-
Sample Preparation : Samples (e.g., plasma, tissue homogenates, or cell pellets) are placed in glass tubes on ice.
-
Internal Standard Spiking : A known amount of the internal standard solution (e.g., this compound) is added to each sample at the beginning of the extraction process.
-
Solvent Addition : A mixture of chloroform and methanol (typically in a 1:2 v/v ratio) is added to the sample.
-
Vortexing and Phase Separation : The mixture is vortexed thoroughly and then phase separation is induced by adding chloroform and water.
-
Organic Phase Collection : The lower organic phase, containing the lipids, is carefully collected. This extraction step can be repeated to maximize lipid recovery.
-
Drying and Reconstitution : The collected organic phases are dried under a stream of nitrogen and the lipid extract is reconstituted in an appropriate solvent (e.g., methanol or a mobile phase component) for LC-MS/MS analysis.
Linearity Experiment
-
Preparation of Calibration Standards : A series of calibration standards is prepared by spiking a matrix similar to the study samples (e.g., lipid-free plasma or a solution of bovine serum albumin) with known concentrations of the ceramide analytes.
-
Internal Standard Addition : A fixed concentration of the internal standard (e.g., this compound) is added to each calibration standard.
-
LC-MS/MS Analysis : The calibration standards are analyzed by LC-MS/MS.
-
Data Analysis : A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is assessed by the coefficient of determination (R²) of the linear regression. An R² value greater than 0.99 is generally considered to indicate good linearity.
Recovery Experiment
-
Sample Spiking : Two sets of samples are prepared. In the first set ("pre-spiked"), a known amount of the ceramide analyte is added to the matrix before the extraction process. In the second set ("post-spiked"), the same amount of analyte is added to the extracted matrix after the extraction process.
-
Internal Standard Addition : The internal standard is added to both sets of samples. For the pre-spiked samples, it is added before extraction. For the post-spiked samples, it can be added just before analysis.
-
Extraction and Analysis : The pre-spiked samples are subjected to the full extraction procedure. Both sets of samples are then analyzed by LC-MS/MS.
-
Calculation : The recovery is calculated as the ratio of the analyte/internal standard peak area in the pre-spiked sample to that in the post-spiked sample, multiplied by 100.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of C18-Ceramide, the following diagrams are provided.
Caption: Workflow for ceramide quantification experiments.
Caption: C18-Ceramide's role in cellular stress response.
References
- 1. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C18-Ceramide-d7 and 13C-Labeled Ceramide Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ceramides, a class of bioactive sphingolipids, is crucial for understanding their role in various cellular processes, including signaling pathways that govern cell growth, differentiation, and apoptosis.[1][2][3][4] In mass spectrometry-based lipidomics, stable isotope-labeled internal standards are the gold standard for achieving precise and accurate quantification by correcting for variability during sample preparation and analysis.[5][6]
This guide provides an objective comparison of two common types of stable isotope-labeled standards for C18-Ceramide: deuterium-labeled C18-Ceramide-d7 and carbon-13-labeled (¹³C) ceramide standards. This comparison is supported by general principles of stable isotope labeling in mass spectrometry and published experimental protocols for ceramide analysis.
Data Presentation: A Head-to-Head Comparison
The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact the quality and reliability of quantitative data. The following table summarizes the key performance characteristics of this compound versus a ¹³C-labeled C18-Ceramide standard.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled C18-Ceramide |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte due to the isotope effect.[7][8] | Co-elutes perfectly with the unlabeled analyte, as the mass difference has a negligible effect on chromatographic behavior.[5][7] |
| Matrix Effect Compensation | The potential for a retention time shift can lead to incomplete compensation for matrix effects, as the standard and analyte may enter the ion source at slightly different times and experience different ionization suppression or enhancement.[6] | Provides the most accurate compensation for matrix effects due to identical chromatographic behavior and ionization efficiency.[5][7] |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with protons from the solvent, especially if placed on exchangeable sites. However, labels on carbon atoms are generally stable.[7][9] | ¹³C labels are exceptionally stable and not prone to exchange under typical analytical conditions.[7] |
| Potential for Isotopic Overlap | The natural abundance of ¹³C in the unlabeled analyte can lead to an M+2 peak that may overlap with the signal from a deuterated standard, though this is less of a concern with a +7 mass shift. | Minimal risk of isotopic overlap from the unlabeled analyte. |
| Metabolic Stability | Deuterium labels are generally stable in vivo, but there is a small possibility of metabolic alteration.[10] | ¹³C is a natural and stable isotope, and its incorporation into the carbon backbone makes it highly stable in biological systems.[11] |
| Availability and Cost | Generally more widely available and less expensive to synthesize.[5] | Typically more expensive and may have more limited commercial availability for specific lipid species.[5][12] |
Experimental Protocols
The following is a generalized protocol for the quantification of C18-Ceramide in a biological matrix (e.g., plasma, tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue), add a known amount of the internal standard (this compound or ¹³C-labeled C18-Ceramide).
-
Perform a lipid extraction using a suitable solvent system, such as the Bligh and Dyer method (chloroform:methanol:water) or the Folch method (chloroform:methanol).[13][14][15]
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).[13][16]
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[13]
-
Monitor the specific precursor-to-product ion transitions for both the endogenous C18-Ceramide and the stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the unlabeled C18-Ceramide standard spiked with a constant amount of the internal standard.
-
Determine the concentration of C18-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Diagram 1: Ceramide Signaling Pathway
Caption: Simplified diagram of major ceramide synthesis and downstream signaling pathways.
Diagram 2: Experimental Workflow for Ceramide Quantification
Caption: A typical experimental workflow for the quantification of ceramides using a stable isotope-labeled internal standard.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. Ceramide signaling in immunity: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ukisotope.com [ukisotope.com]
- 8. scispace.com [scispace.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accesson.kr [accesson.kr]
- 15. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to Ceramide Assay Validation: NIST SRM 1950 vs. Synthetic Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ceramides, a class of bioactive sphingolipids implicated in numerous physiological and pathological processes, is crucial for advancing research and therapeutic development. Validating the accuracy and precision of analytical methods for ceramide measurement is paramount. This guide provides an objective comparison of two primary reference materials used for this purpose: the NIST Standard Reference Material® (SRM) 1950 "Metabolites in Frozen Human Plasma" and commercially available synthetic ceramide standards.
Performance Comparison: NIST SRM 1950 vs. Synthetic Ceramide Standards
The choice of reference material can significantly impact the validation and performance of a ceramide assay. While NIST SRM 1950 offers a commutable matrix with established consensus values for select ceramides, synthetic standards provide flexibility and a broader range of analytes for tailored assay development.
| Performance Metric | NIST SRM 1950 | Synthetic Ceramide Standards (e.g., Ceramide LIPIDOMIX™) |
| Analyte Coverage | Consensus values for four clinically relevant ceramide species (Cer d18:1/16:0, d18:1/18:0, d18:1/24:0, d18:1/24:1).[1][2][3] | Available as individual standards or mixtures of various ceramide species, offering broader and more customizable analyte panels. |
| Matrix | Frozen human plasma, providing a complex, biologically relevant matrix that mimics clinical samples. | Typically provided in an organic solvent (e.g., dichloromethane:methanol), requiring spiking into a surrogate matrix (e.g., stripped plasma, BSA solution) for validation. |
| Traceability | Values are assigned by the National Institute of Standards and Technology (NIST), ensuring high accuracy and traceability. | Purity and concentration are certified by the manufacturer (e.g., Avanti Polar Lipids), with detailed certificates of analysis.[4] |
| Precision (Inter-laboratory) | A large inter-laboratory study demonstrated concordant measurements with inter-laboratory coefficients of variation (CVs) of <14% for four key ceramide species.[1][2][5] | Dependent on the specific laboratory and method, but the use of authentic labeled standards has been shown to dramatically reduce data variability.[1][5] |
| Precision (Intra-laboratory) | The same study reported high precision with intra-laboratory CVs of ≤4.2%.[1][2][5] | Method validation studies using synthetic standards have reported robust intra- and inter-assay precision of <15%. |
| Accuracy | Consensus values provide a benchmark for assessing the accuracy of a laboratory's measurements. | Accuracy is typically assessed through recovery experiments in a surrogate matrix. Studies have reported excellent extraction recoveries in the range of 98-109%. |
| Linearity | Not directly applicable for establishing linearity, but used to verify accuracy across a method's dynamic range. | Used to establish calibration curves and determine the linear dynamic range of the assay. Linear calibration lines with R² > 0.99 are commonly achieved. |
Experimental Protocols
The validation of a ceramide assay using either NIST SRM 1950 or synthetic standards typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.
Sample Preparation
-
Thawing and Aliquoting: For NIST SRM 1950, thaw the vial at room temperature and gently mix before taking an aliquot. For synthetic standards, a stock solution is typically diluted to create a series of calibrators.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated ceramide analogue not present in the sample) to all samples, calibrators, and quality controls.
-
Protein Precipitation and Lipid Extraction:
-
Add a cold organic solvent (e.g., isopropanol or a mixture of methanol, MTBE, and chloroform) to the plasma sample or calibrator to precipitate proteins and extract lipids.[6]
-
Vortex the mixture thoroughly.
-
Incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer and Evaporation: Transfer the supernatant containing the lipids to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., the initial mobile phase of the LC gradient) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 or C8 reversed-phase column is commonly used for the separation of ceramide species.
-
Mobile Phases: Typically, a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid) is employed.[7]
-
Run Time: Short run times of around 5 minutes can be achieved for high-throughput analysis.[8]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the most common mode for quantification, offering high selectivity and sensitivity.[7] The transition from the protonated precursor ion to a characteristic product ion (e.g., m/z 264.3 for many ceramides) is monitored.
-
Key Signaling Pathways Involving Ceramides
Ceramides are central signaling molecules involved in a variety of cellular processes, including apoptosis and insulin resistance.
Caption: De Novo Biosynthesis and Salvage Pathways of Ceramide.
Caption: Ceramide-Mediated Apoptosis Signaling Pathway.
Caption: Ceramide's Role in Insulin Resistance.
Conclusion
Both NIST SRM 1950 and synthetic ceramide standards are valuable tools for the validation of ceramide assays. NIST SRM 1950 provides a commutable, biologically relevant matrix with highly accurate consensus values for a limited number of ceramides, making it ideal for verifying the accuracy of established methods and for inter-laboratory comparisons. Synthetic standards offer greater flexibility in terms of analyte coverage and are essential for developing and validating novel, targeted ceramide panels. The choice between these reference materials will depend on the specific goals of the assay, the desired level of traceability, and the need for a matrix-matched or a more customizable validation approach. For comprehensive assay validation, a combination of both types of reference materials may be the most robust strategy.
References
- 1. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 3. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide LIPIDOMIX Mass Spec Std., Avanti, 330712X, Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Plasma Ceramide Reference Ranges Using C18-Ceramide-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of establishing reference ranges for plasma ceramides, with a focus on the use of C18-Ceramide-d7 as an internal standard for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). We offer a detailed comparison with alternative methods and present supporting data to aid researchers in selecting the most appropriate quantification strategy for their studies.
The Critical Role of Plasma Ceramides as Biomarkers
Ceramides are a class of bioactive sphingolipids implicated in a multitude of cellular processes, including inflammation, apoptosis, and insulin resistance.[1][2] Growing evidence links elevated plasma concentrations of specific ceramide species to an increased risk of cardiovascular disease, type 2 diabetes, and other metabolic disorders.[3][4][5] Consequently, the accurate measurement of plasma ceramides is crucial for disease risk stratification, biomarker discovery, and monitoring therapeutic interventions.
Quantification of Plasma Ceramides using this compound and LC-MS/MS
The gold standard for precise and sensitive quantification of plasma ceramides is LC-MS/MS, which necessitates the use of internal standards to correct for variations during sample preparation and analysis. Deuterated internal standards, such as this compound, are chemically identical to their endogenous counterparts but have a different mass, allowing for accurate differentiation and quantification.
Experimental Workflow
The general workflow for quantifying plasma ceramides using a deuterated internal standard is depicted below.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of plasma ceramides using LC-MS/MS.
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Ceramide standards (e.g., C16:0, C18:0, C24:0, C24:1)
-
Deuterated internal standards, including this compound
-
LC-MS grade solvents: methanol, isopropanol, acetonitrile, water, formic acid
-
96-well plates
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma.
-
Add a solution containing the deuterated internal standards, including this compound, to each well.
-
Protein Precipitation: Add a volume of cold organic solvent (e.g., isopropanol or a mixture of methanol and acetonitrile) to precipitate proteins.
-
Vortex the plate and incubate at a low temperature (e.g., -20°C) to enhance precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipid extract to a new plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/isopropanol) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phases: Typically, a gradient of two mobile phases is used. For example, Mobile Phase A could be water with 0.1% formic acid and 10 mM ammonium formate, and Mobile Phase B could be a mixture of acetonitrile and isopropanol with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient elution is employed to separate the different ceramide species based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion of the specific ceramide and a characteristic product ion for detection. For many ceramides, a common product ion at m/z 264 is monitored.
-
Plasma Ceramide Reference Ranges in a Healthy Adult Population
Establishing accurate reference ranges is essential for the clinical interpretation of ceramide measurements. The following table summarizes representative plasma ceramide concentrations from studies on healthy adult populations. It is important to note that these values can vary between laboratories and analytical methods.
| Ceramide Species | Mean Concentration (µmol/L) | Reference Range (µmol/L) |
| Cer(d18:1/16:0) | 2.70 | 1.90 - 3.60 |
| Cer(d18:1/18:0) | 0.99 | 0.50 - 1.40 |
| Cer(d18:1/22:0) | - | Optimal cut-off: 1.035 |
| Cer(d18:1/24:0) | - | Optimal cut-off: 3.335 |
| Cer(d18:1/24:1) | 7.69 | 0.65 - 16.5 |
Note: The reference ranges are compiled from various sources and should be used as a guideline. Each laboratory should establish its own reference intervals.
Comparison of Internal Standards for Ceramide Quantification
While deuterated standards like this compound are widely used, other types of internal standards are also employed in lipidomics.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Hydrogen atoms are replaced with deuterium. | Co-elute closely with the endogenous analyte, providing excellent correction for matrix effects. | Potential for isotopic cross-contribution if not fully resolved chromatographically. |
| ¹³C-Labeled Lipids | Carbon atoms are replaced with the stable isotope ¹³C. | Chemically identical to the analyte, offering the most accurate correction. | Generally more expensive to synthesize than deuterated standards. |
| Odd-Chain Lipids (e.g., C17:0-Ceramide) | Utilize a lipid with an odd-numbered fatty acid chain that is not naturally abundant in the biological system. | Cost-effective and avoids isotopic overlap. | May not behave identically to the even-chain endogenous ceramides during extraction and ionization, potentially leading to less accurate correction. |
Ceramide Signaling Pathways
Ceramides are central signaling molecules involved in various cellular pathways, particularly those related to cellular stress responses.
References
- 1. The Biological Variability of Plasma Ceramides in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Ceramides as Emerging Players in Cardiovascular Disease: Focus on Their Pathogenetic Effects and Regulation by Diet - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy and precision of ceramide quantification with C18-Ceramide-d7
An Objective Comparison of C18-Ceramide-d7 for Accurate and Precise Ceramide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of lipids like ceramides is paramount. As key signaling molecules involved in processes from apoptosis to inflammation, understanding ceramide concentrations is critical. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique whose accuracy hinges on the use of an appropriate internal standard. This guide provides an objective comparison of this compound against other common internal standards, supported by experimental data.
The Role of Internal Standards in Ceramide Quantification
An internal standard (IS) is a compound added to a sample in a known quantity before processing. It helps correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the final measurement. An ideal IS mimics the chemical and physical properties of the analyte. Stable isotope-labeled standards, such as this compound, are considered optimal because they co-elute with the endogenous analyte and have nearly identical ionization efficiencies, differing only in mass.
Performance Comparison of Ceramide Internal Standards
The selection of an internal standard has a significant impact on assay performance. While this compound is specific for C18-Ceramide, other standards like odd-chain ceramides (e.g., C17-Ceramide) or a cocktail of different deuterated ceramides are also used for broader panels. The following table summarizes key performance metrics from validated LC-MS/MS methods.
Table 1: Quantitative Performance Comparison of Ceramide Internal Standards
| Internal Standard | Target Analytes | Biological Matrix | Accuracy (% Bias) | Precision (% RSD) | Linearity (R²) | Recovery (%) | Reference |
| This compound | C18:0, C16:0, C24:0, C24:1 Ceramides | Human Plasma | <15% | <15% | >0.99 | 98-109% | [1] |
| C17-Ceramide | C14 to C24:1 Ceramides | Human Plasma | Not Specified | <15% (Intra-assay) | >0.99 | 78-91% | [2][3] |
| C17 & C25 Ceramides | C14 to C24:1 Ceramides | Rat Liver & Muscle | Not Specified | <15% (Intra-assay) | >0.99 | 70-99% | [2][3] |
| d7-Ceramide Mix (C16, C18, C24, C24:1) | Corresponding Endogenous Ceramides | Human Plasma | <15% | 0.8-6.8% | >0.99 | 98-109% | [1][4] |
Note: Performance metrics can vary based on the specific laboratory, instrumentation, and experimental protocol.
Detailed Experimental Protocol: Ceramide Quantification in Human Plasma
This section outlines a typical workflow for the quantification of C18-Ceramide in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Human Plasma (K2EDTA)
-
C18-Ceramide analytical standard
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Isopropanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Chloroform (HPLC Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Ammonium Formate
2. Sample Preparation (Protein Precipitation & Lipid Extraction)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 450 µL of the internal standard stock solution (e.g., 10 ng/mL this compound in isopropanol).[5]
-
Vortex the mixture vigorously for 1 minute to ensure protein precipitation.
-
Agitate the samples on a shaker for 30 minutes.
-
Centrifuge at 9000 rpm for 10 minutes to pellet the precipitated protein.[5]
-
Carefully transfer the supernatant containing the lipid extract to a clean HPLC vial for analysis.[5]
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system such as a Thermo Scientific™ Vanquish™ or Agilent 1290.[6]
-
Column: An Accucore™ C18 column (2.1 x 150 mm, 2.6 µm) or equivalent is suitable.[6]
-
Mobile Phase A: 10 mM Ammonium Formate in 60% Acetonitrile / 40% Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: 10 mM Ammonium Formate in 90% Isopropanol / 10% Acetonitrile + 0.1% Formic Acid.[6]
-
Gradient Elution: A typical gradient runs from 15% to 99% Mobile Phase B over approximately 13 minutes to separate the different ceramide species.[6]
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 45 °C[6]
-
Injection Volume: 10 µL[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Orbitrap Exploris™ 120 or Sciex QTRAP) operated in positive electrospray ionization (ESI+) mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
4. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous C18-Ceramide and the this compound internal standard.
-
Calculate the peak area ratio (C18-Ceramide / this compound).
-
Construct a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.
-
Determine the concentration of C18-Ceramide in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve (R² > 0.99).[1][6]
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes. The following have been generated using Graphviz (DOT language) to illustrate a relevant biological pathway and the analytical workflow.
Caption: Ceramide's role in the cellular stress-induced apoptosis pathway.
Caption: High-level workflow for ceramide quantification using LC-MS/MS.
Conclusion
The data consistently demonstrates that stable isotope-labeled internal standards provide the highest degree of accuracy and precision for ceramide quantification. This compound, when used for the analysis of C18-Ceramide, allows for excellent recovery and linearity, correcting for analytical variability more effectively than non-isotopic structural analogs like C17-Ceramide.[1][3] For laboratories conducting targeted C18-Ceramide analysis or measuring a panel of ceramides for which corresponding deuterated standards are available, a d7-labeled internal standard is the superior choice for achieving robust, reliable, and reproducible results.
References
- 1. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of C18-Ceramide-d7: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of C18-Ceramide-d7, catering to researchers, scientists, and drug development professionals. The correct disposal method for this compound is contingent on its physical state (solid/powder or solution) and the nature of any solvent used.
Pre-Disposal Safety Assessment
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product. The SDS contains vital information regarding the substance's hazards, handling, and disposal.
-
Solid Form (Powder): Multiple suppliers classify this compound in its solid form as a non-hazardous substance.[1][2]
-
Solution: If the this compound is in a solution, the solvent's hazardous properties dictate the disposal protocol. For instance, a solution of C18:1 Ceramide-d7 in methanol is considered a flammable liquid and is toxic.
Disposal Procedures
The appropriate disposal route depends on whether the this compound is in its pure solid form or dissolved in a solvent.
Table 1: Disposal Procedures for this compound
| Form of this compound | Disposal Method | Key Considerations |
| Solid (Powder) | Non-hazardous solid waste stream | - Confirm with your institution's Environmental Health & Safety (EHS) office.[3][4] - Do not dispose of in common laboratory trash cans that are handled by custodial staff.[3] - Place in a clearly labeled, sealed container and dispose of directly into a designated dumpster for non-hazardous solid waste.[3] |
| Solution in a Non-Hazardous Solvent (e.g., water, PBS) | Sanitary sewer (drain disposal) | - Obtain approval from your institution's EHS office before any drain disposal.[3] - The solution must be liquid or a water-soluble solid.[5] - Must not be a severe irritant or lachrymator, and should not emit strong odors.[5] - Flush with a large volume of water (at least 20 parts water).[5] |
| Solution in a Hazardous Solvent (e.g., methanol, chloroform) | Hazardous chemical waste stream | - The entire mixture is considered hazardous waste.[6] - Collect in a compatible, leak-proof container with a secure cap.[7] - Label the container clearly with "Hazardous Waste" and list all chemical constituents, including this compound and the solvent, with their approximate percentages.[6] - Store in a designated satellite accumulation area. - Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[5][7] |
| Empty Containers | Varies based on previous contents | - If the container held solid, non-hazardous this compound, it can be disposed of in the regular trash after defacing the label.[3] - If the container held a solution of this compound in a hazardous solvent, it must be managed as hazardous waste. Some institutions may require triple rinsing the container, with the rinsate collected as hazardous waste.[6] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the principles of green chemistry should be applied during experimentation to minimize waste generation.[7] This includes purchasing only the necessary quantities of reagents and considering the use of less hazardous solvents where feasible.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling C18-Ceramide-d7
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of C18-Ceramide-d7, fostering a secure research environment.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | N-stearoyl-D-erythro-sphingosine (d7) |
| Molecular Formula | C₃₆H₆₄D₇NO₃ |
| Molecular Weight | 573.00 g/mol |
| Form | Powder |
| Storage Temperature | -20°C |
| Purity | >99% |
| CAS Number | 1840942-14-4 |
Source: Avanti Polar Lipids, GlpBio Safety Data Sheet[1][2]
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture .[1] However, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE)
Even when handling non-hazardous substances, a baseline of personal protective equipment is essential to ensure safety and maintain good laboratory practice. The following PPE is recommended when working with this compound:
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Disposable nitrile gloves | Protects against potential skin contact and prevents contamination of the sample. |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from any airborne powder particles. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential spills. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If weighing out larger quantities that may generate dust, a dust mask (e.g., N95) is recommended. | Minimizes inhalation of fine powder. |
Source: Auburn University, U.S. Environmental Protection Agency, Occupational Safety and Health Administration[3][4][5]
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the compound in its original vial at the recommended temperature of -20°C.[2]
-
The product is typically shipped on dry ice to maintain its stability.[2]
Handling Powdered this compound:
-
Saturated lipids like this compound are stable as powders.[6]
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which could affect the product's quality.[6]
-
Handle the powder in a clean, designated area, such as a laboratory fume hood or a balance enclosure, to minimize the dispersion of dust.
-
Use appropriate tools, such as spatulas, for transferring the powder.
Preparing Solutions:
-
If preparing a solution, add the solvent to the vial containing the this compound powder.
-
Ensure the chosen solvent is compatible with the intended application. C18:1 Ceramide-d7, a similar compound, is available as a solution in a concentration of 1 mg/mL.[7]
Below is a workflow for the safe handling of this compound powder.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. C18 Ceramide-d7 (d18:1-d7/18:0) powder Avanti Polar Lipids [sigmaaldrich.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment | US EPA [epa.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. C18:1 神经酰胺-d7(d18:1-d7/18:1) Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
